Blarcamesine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHKNZTGGXFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941344 | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-83-9 | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195615-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Blarcamesine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Blarcamesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BLARCAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Blarcamesine in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule therapeutic candidate under investigation for the treatment of Alzheimer's disease and other neurological disorders.[1][2] Its mechanism of action is centered on the activation of the sigma-1 receptor (S1R), an intracellular chaperone protein, and modulation of muscarinic acetylcholine (B1216132) receptors.[3][4] This dual activity positions this compound as a multi-target agent aimed at restoring cellular homeostasis, which is significantly disrupted in the pathophysiology of Alzheimer's disease.[5] Preclinical and clinical studies have demonstrated its potential to mitigate key aspects of Alzheimer's pathology, including cognitive decline, neuroinflammation, mitochondrial dysfunction, and the accumulation of toxic proteins. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to the action of this compound in Alzheimer's disease.
Core Mechanism of Action: A Dual-Target Approach
This compound's therapeutic potential stems from its interaction with two critical receptor systems in the central nervous system: the sigma-1 receptor (S1R) and muscarinic acetylcholine receptors (mAChRs).
Sigma-1 Receptor (S1R) Agonism
The S1R is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in maintaining cellular homeostasis by modulating a variety of cellular processes, including calcium signaling, lipid transport, and the unfolded protein response. This compound acts as an agonist of the S1R, initiating a cascade of neuroprotective effects.
Activation of S1R by this compound leads to:
-
Enhanced Autophagy: S1R activation promotes the cellular process of autophagy, which is responsible for the clearance of misfolded and aggregated proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, the pathological hallmarks of Alzheimer's disease.
-
Mitochondrial Protection: this compound has been shown to protect mitochondria from dysfunction, a key feature of Alzheimer's pathology. This includes restoring mitochondrial respiration, reducing oxidative stress, and inhibiting the release of pro-apoptotic factors.
-
Modulation of Neuroinflammation: S1R activation can attenuate neuroinflammatory responses, which are increasingly recognized as a critical component of Alzheimer's disease progression.
-
Regulation of Calcium Homeostasis: By modulating calcium flux between the ER and mitochondria, S1R activation helps to prevent the excitotoxicity and apoptosis associated with calcium dysregulation in neurons.
Muscarinic Acetylcholine Receptor (mAChR) Modulation
This compound also exhibits affinity for muscarinic acetylcholine receptors, which are pivotal for learning and memory processes. The cholinergic system is known to be compromised in Alzheimer's disease, and targeting mAChRs is a validated therapeutic strategy. This compound's interaction with these receptors is thought to contribute to its cognitive-enhancing effects.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Binding Affinity |
| Sigma-1 Receptor (S1R) | IC50 = 860 nM |
| Muscarinic Receptors (M1-M4) | Ki < 500 nM |
| Sigma-2 Receptor (S2R) | Inactive |
Data sourced from publicly available information.
Table 2: Key Efficacy Data from Phase 2b/3 Clinical Trial (ANAVEX®2-73-AD-004)
| Endpoint | This compound (Pooled Doses) vs. Placebo (48 Weeks) | p-value |
| Cognitive | ||
| ADAS-Cog13 Change from Baseline | -2.027 point difference | 0.008 |
| Functional | ||
| ADCS-ADL Change from Baseline | Not statistically significant | - |
| Global | ||
| CDR-SB Change from Baseline | -0.483 point difference | 0.010 |
| Biomarkers | ||
| Plasma Aβ42/40 Ratio | Significant Increase | 0.048 |
| Whole Brain Atrophy | Significantly Decreased | 0.002 |
Data from the ANAVEX®2-73-AD-004 Phase 2b/3 trial.
Signaling Pathways
The therapeutic effects of this compound are mediated through a complex interplay of intracellular signaling pathways.
Sigma-1 Receptor Signaling Pathway
Caption: this compound activation of the Sigma-1 Receptor and downstream neuroprotective pathways.
Muscarinic Receptor Signaling Pathway
References
- 1. anavex.com [anavex.com]
- 2. anavex.com [anavex.com]
- 3. This compound in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the this compound (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anavex.com [anavex.com]
The Sigma-1 Receptor: A Multifaceted Guardian Against Neurodegeneration
An In-depth Technical Guide on the Core Mechanisms of Sigma-1 Receptor Agonism in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, has emerged as a compelling therapeutic target for a spectrum of neurodegenerative diseases.[1][2][3] Activation of S1R by agonist compounds initiates a cascade of neuroprotective signaling events, positioning it as a critical regulator of cellular homeostasis in the central nervous system (CNS).[4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying S1R-mediated neuroprotection, detailing key signaling pathways, presenting quantitative data from preclinical studies, and outlining essential experimental protocols. The evidence strongly suggests that S1R agonism mitigates neuronal damage by modulating ER stress, maintaining calcium homeostasis, preserving mitochondrial function, attenuating neuroinflammation, and promoting neurotrophic factor signaling.
Core Neuroprotective Mechanisms of Sigma-1 Receptor Agonism
S1R's neuroprotective effects are not mediated by a single pathway but rather through its dynamic role as a molecular chaperone that influences multiple cellular processes. Upon agonist binding, S1R can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with a variety of "client" proteins, including ion channels and signaling molecules.
Modulation of Endoplasmic Reticulum (ER) Stress
The ER is a critical site for protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress activates apoptotic pathways, contributing to neuronal cell death in many neurodegenerative disorders. S1R resides at the mitochondria-associated ER membrane (MAM), a crucial hub for regulating ER stress responses.
S1R agonists have been shown to attenuate ER stress by:
-
Chaperoning and Stabilizing Key Proteins: S1R directly interacts with and stabilizes the inositol-requiring enzyme 1α (IRE1α), a key ER stress sensor, thereby modulating the unfolded protein response (UPR).
-
Regulating Calcium Homeostasis: By influencing calcium flux between the ER and mitochondria, S1R helps maintain ER calcium levels, preventing the depletion that can trigger ER stress.
-
Suppressing Pro-Apoptotic Pathways: Activation of S1R can lead to a decrease in the expression of pro-apoptotic UPR targets like C/EBP homologous protein (CHOP).
Maintenance of Calcium Homeostasis
Dysregulation of intracellular calcium (Ca2+) is a central event in excitotoxicity and neuronal death. S1R plays a pivotal role in regulating Ca2+ signaling through its interactions with various ion channels and receptors.
Key mechanisms include:
-
Modulation of IP3 Receptors: S1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), particularly the type 3 isoform, at the MAM to regulate the transfer of Ca2+ from the ER to the mitochondria. This controlled Ca2+ transfer is vital for mitochondrial bioenergetics.
-
Regulation of Plasma Membrane Ion Channels: S1R agonists can modulate the activity of various plasma membrane ion channels, including voltage-gated calcium channels (VGCCs) and NMDA receptors, thereby controlling Ca2+ influx into the neuron. This can prevent the excessive Ca2+ entry that triggers excitotoxic cascades.
Preservation of Mitochondrial Function and Bioenergetics
Mitochondria are the primary energy producers in neurons, and their dysfunction is a hallmark of neurodegeneration. S1R's strategic location at the MAM allows it to directly influence mitochondrial health.
S1R agonism supports mitochondrial function by:
-
Enhancing Mitochondrial Respiration: By facilitating Ca2+ uptake into the mitochondria, S1R activation can stimulate the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to increased ATP production.
-
Stabilizing Mitochondrial Membrane Potential: S1R agonists have been shown to preserve the mitochondrial membrane potential (ΔΨm) in the face of cellular stressors like excitotoxicity, thereby preventing the initiation of apoptosis.
-
Reducing Oxidative Stress: S1R activation can upregulate antioxidant defense mechanisms, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps to mitigate the damaging effects of reactive oxygen species (ROS) produced by dysfunctional mitochondria.
Attenuation of Neuroinflammation
Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases. S1R is expressed in glial cells and its activation can modulate their inflammatory responses.
S1R agonists can dampen neuroinflammation by:
-
Shifting Microglial Phenotype: S1R activation can promote a shift from the pro-inflammatory M1 microglial phenotype to the anti-inflammatory and neuroprotective M2 phenotype.
-
Reducing Pro-inflammatory Cytokine Production: Treatment with S1R agonists has been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Modulating Astrocyte Reactivity: S1R ligands can reduce astrogliosis, the reactive proliferation of astrocytes that can be detrimental in chronic neuroinflammatory conditions.
Promotion of Neurotrophic Factor Signaling
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and plasticity. S1R agonism has been shown to enhance the signaling of these crucial molecules.
This is achieved through:
-
Upregulation of BDNF Expression and Secretion: S1R activation can increase the expression and release of BDNF.
-
Potentiation of TrkB Receptor Signaling: S1R can directly or indirectly enhance the signaling of the BDNF receptor, Tropomyosin receptor kinase B (TrkB). The proposed mechanism involves the NR2A-CaMKIV-TORC1 pathway.
Quantitative Data on the Neuroprotective Effects of Sigma-1 Receptor Agonists
The neuroprotective efficacy of S1R agonists has been demonstrated in numerous preclinical models of neurodegenerative diseases. The following tables summarize key quantitative findings.
Table 1: In Vitro Neuroprotection by Sigma-1 Receptor Agonists
| Cell Type | Insult | S1R Agonist | Concentration | Outcome | % Protection / Change | Reference |
| Primary Rat Cortical Neurons | Glutamate | (+)-Pentazocine | 8.5 µM | Reduced LDH release | EC50 value | |
| Primary Mouse Retinal Ganglion Cells | Glutamate (25 µM) | (+)-Pentazocine | 3.0 µM | Decreased cell death | ~64% reduction in cell death | |
| PC6.3 cells (Huntington's model) | Mutant Huntingtin | PRE-084 | Not specified | Improved neuronal survival | Data not quantified | |
| Neuro2A cells (Alzheimer's model) | APPSWE expression + Dopamine | Dipentylamine | Not specified | Inhibited ROS-mediated apoptosis | Data not quantified | |
| Spinal Cord Organotypic Cultures | Glutamate | PRE-084 | 10 µM | Reduced motoneuron death | Data not quantified |
Table 2: In Vivo Neuroprotection by Sigma-1 Receptor Agonists
| Animal Model | Disease Model | S1R Agonist | Dose | Outcome | % Improvement / Change | Reference |
| Rat | Ischemic Stroke (MCAO) | PRE-084 | Not specified | Reduced infarct volume | Data not quantified | |
| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | PRE-084 | 0.25 mg/kg | Extended survival | >15% increase | |
| Mouse | Amyotrophic Lateral Sclerosis (SOD1G93A) | PRE-084 | 0.25 mg/kg | Improved motor function | Maintained muscle action potential amplitude | |
| Wobbler Mouse | Motor Neuron Degeneration | PRE-084 | Not specified | Improved motor neuron survival | Data not quantified | |
| Mouse | Parkinson's Disease (6-OHDA) | PRE-084 | Not specified | Increased dopaminergic innervation | Data not quantified | |
| Rat | Embolic Stroke | PRE-084 | Not specified | Reduced infarct volumes and improved behavioral outcomes | Data not quantified |
Experimental Protocols for Studying Sigma-1 Receptor-Mediated Neuroprotection
This section provides detailed methodologies for key experiments used to investigate the neuroprotective mechanisms of S1R agonism.
Sigma-1 Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the S1R.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing S1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Saturation Binding: To determine the receptor density (Bmax) and dissociation constant (Kd) of a radioligand, incubate varying concentrations of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) with a fixed amount of membrane preparation.
-
Competition Binding: To determine the affinity (Ki) of a test compound, incubate a fixed concentration of the radioligand and membranes with increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixture at 37°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze saturation binding data using non-linear regression to determine Bmax and Kd. Analyze competition binding data to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay measures the integrity of the mitochondrial inner membrane, a key indicator of mitochondrial health.
Protocol:
-
Cell Culture: Plate neuronal cells in a suitable format (e.g., 96-well plate).
-
Treatment: Treat the cells with the S1R agonist, with or without a neurotoxic insult. Include a positive control that depolarizes mitochondria (e.g., FCCP).
-
Dye Loading: Add a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner (e.g., Tetramethylrhodamine, Methyl Ester - TMRM, or JC-1) to the cells and incubate.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of apoptotic cells) fluorescence is calculated.
-
Data Analysis: Compare the fluorescence intensity or ratio in treated cells to control cells to determine the effect of the S1R agonist on ΔΨm.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This method allows for the real-time monitoring of changes in intracellular calcium levels.
Protocol:
-
Cell Culture: Grow neuronal cells on coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope and record the baseline fluorescence.
-
Stimulation: Perfuse the cells with a solution containing a stimulus to induce a Ca2+ response (e.g., glutamate, KCl, or an IP3-generating agonist). Apply the S1R agonist before or during the stimulation.
-
Imaging: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in [Ca2+]i. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.
Evaluation of ER Stress Markers
This involves measuring the activation of the unfolded protein response (UPR) pathways.
Protocol:
-
Cell/Tissue Treatment: Treat cells or animals with an S1R agonist in the presence or absence of an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin).
-
Sample Preparation: Isolate protein or RNA from the cells or tissues.
-
Western Blotting: Analyze protein lysates by Western blotting to detect the phosphorylation of PERK and eIF2α, the cleavage of ATF6, and the expression of CHOP and BiP.
-
RT-qPCR: Analyze RNA samples by reverse transcription-quantitative PCR to measure the splicing of XBP1 mRNA and the expression of UPR target genes.
-
Data Analysis: Quantify the changes in protein levels or mRNA expression relative to control conditions.
Assessment of Neuroinflammation and Microglial Activation
This involves evaluating the inflammatory response in the CNS.
Protocol:
-
In Vitro (Microglia Cultures):
-
Isolate primary microglia or use a microglial cell line.
-
Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the S1R agonist.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) using ELISA or multiplex assays.
-
Phagocytosis Assay: Assess the phagocytic activity of microglia by incubating them with fluorescently labeled particles (e.g., zymosan or amyloid-beta fibrils) and quantifying their uptake using microscopy or flow cytometry.
-
-
In Vivo (Animal Models):
-
Administer the S1R agonist to an animal model of neurodegeneration.
-
Immunohistochemistry/Immunofluorescence: Perfuse and section the brain tissue. Stain for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers to assess their morphology and number.
-
Gene Expression Analysis: Isolate RNA from specific brain regions and perform RT-qPCR for inflammatory markers.
-
Quantification of BDNF Expression and Signaling
This protocol assesses the impact of S1R agonism on this critical neurotrophic factor.
Protocol:
-
Cell/Tissue Treatment: Treat neuronal cultures or animals with the S1R agonist.
-
BDNF Measurement:
-
ELISA: Measure BDNF protein levels in cell culture media or tissue homogenates using a specific ELISA kit.
-
RT-qPCR: Quantify BDNF mRNA levels from cell or tissue lysates.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Prepare protein lysates from treated cells or tissues.
-
Perform Western blotting to detect the phosphorylation of TrkB and its downstream signaling molecules, such as Akt and ERK.
-
-
Data Analysis: Normalize BDNF levels and phosphoprotein signals to appropriate controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Overview of S1R-mediated neuroprotective pathways.
Caption: S1R modulation of the ER stress response.
References
- 1. benchchem.com [benchchem.com]
- 2. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Blarcamesine's Therapeutic Potential in Parkinson's Disease: A Technical Guide to its Impact on Mitochondrial Dysfunction
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Mitochondrial dysfunction is a key pathological feature of PD, contributing to oxidative stress, impaired energy metabolism, and neuronal cell death. Blarcamesine (ANAVEX®2-73), a novel, orally available small molecule, has emerged as a promising therapeutic candidate for PD. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on mitochondrial dysfunction in the context of Parkinson's disease. The document synthesizes preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Introduction: The Role of Mitochondrial Dysfunction in Parkinson's Disease
Mitochondria are central to neuronal health, responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. In Parkinson's disease, a cascade of events leads to mitochondrial impairment:
-
Complex I Deficiency: Reduced activity of complex I of the electron transport chain is a consistent finding in the substantia nigra of PD patients.
-
Oxidative Stress: Mitochondrial dysfunction leads to the overproduction of reactive oxygen species (ROS), which damage cellular components, including lipids, proteins, and DNA.
-
Impaired Calcium Homeostasis: Dysfunctional mitochondria are less able to buffer intracellular calcium, leading to excitotoxicity and the activation of cell death pathways.
-
Defective Mitophagy: The clearance of damaged mitochondria is impaired, leading to their accumulation and the release of pro-apoptotic factors.
These mitochondrial defects create a vicious cycle of cellular stress and degeneration, highlighting the need for therapies that can restore mitochondrial function.
This compound's Mechanism of Action: Targeting the Sigma-1 Receptor
This compound is an agonist of the sigma-1 receptor (S1R), a chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[1] The S1R plays a crucial role in cellular homeostasis and stress responses. By activating the S1R, this compound is thought to exert its neuroprotective effects through several mechanisms:
-
Modulation of Mitochondrial Bioenergetics: S1R activation has been shown to have protective effects on mitochondrial enzyme complexes I and IV, which are critical for ATP synthesis.[2]
-
Reduction of Oxidative Stress: this compound inhibits mitochondrial respiratory dysfunction, thereby preventing the overproduction of ROS and subsequent oxidative stress.[1]
-
Regulation of Calcium Signaling: The S1R is involved in the modulation of calcium exchange between the endoplasmic reticulum and mitochondria, a process critical for preventing calcium overload in the mitochondria.
-
Anti-apoptotic Effects: this compound exhibits anti-apoptotic properties, in part by stimulating the expression of the anti-apoptotic factor Bcl-2.[1]
Preclinical Evidence of this compound's Effect on Mitochondrial Dysfunction
Preclinical studies, including a Michael J. Fox Foundation-funded study, have investigated the effects of this compound in the 6-hydroxydopamine (6-OHDA) animal model of Parkinson's disease.[3] While specific quantitative data on mitochondrial parameters from these studies are not extensively published in peer-reviewed literature, the available information indicates that this compound:
-
Induces significant motor recovery (p<0.05).
-
Promotes neurohistological restoration (p<0.05).
-
Reduces microglial activation (p<0.05), a marker of neuroinflammation often associated with mitochondrial dysfunction.
In a nontransgenic mouse model of Alzheimer's disease, which shares some pathological overlap with Parkinson's, this compound treatment restored mitochondrial respiration and reduced lipid peroxidation levels in the hippocampus.
Experimental Protocols for Assessing Mitochondrial Dysfunction in Preclinical Models
The following are detailed methodologies for key experiments typically used to assess mitochondrial function in the 6-OHDA model of Parkinson's disease. While specific results for this compound using these exact protocols are not publicly available, these methods are standard in the field.
3.1.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is adapted from studies measuring mitochondrial respiration in cellular models of neurodegenerative diseases.
-
Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells to assess the function of the electron transport chain.
-
Apparatus: A Seahorse XF Analyzer is commonly used for real-time measurements of oxygen consumption rate (OCR).
-
Methodology:
-
Cell Preparation: Dopaminergic neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured in Seahorse XF microplates. For ex vivo analysis, mitochondria can be isolated from the striatum or substantia nigra of 6-OHDA-lesioned animals.
-
Treatment: Cells are treated with this compound at various concentrations for a specified period.
-
Assay Procedure: The Seahorse XF Cell Mito Stress Test is performed. This involves the sequential injection of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: Key parameters of mitochondrial function are calculated from the OCR measurements, including basal respiration, maximal respiration, ATP production, and spare respiratory capacity.
-
3.1.2. Assessment of Lipid Peroxidation
This protocol describes a common method for quantifying oxidative stress.
-
Objective: To measure the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage.
-
Methodology:
-
Tissue/Cell Homogenization: Brain tissue (e.g., striatum) from 6-OHDA-lesioned and control animals, either treated with this compound or vehicle, is homogenized in a suitable buffer.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
The homogenate is mixed with a solution containing thiobarbituric acid (TBA).
-
The mixture is heated to form a colored adduct with MDA.
-
The absorbance of the resulting solution is measured spectrophotometrically (typically at 532 nm).
-
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
-
3.1.3. Measurement of Intracellular ATP Levels
This protocol outlines a method for quantifying cellular energy status.
-
Objective: To determine the intracellular concentration of ATP as a measure of mitochondrial energy production.
-
Methodology:
-
Cell Lysis: Neuronal cells are lysed to release intracellular ATP. This can be achieved using a detergent-based lysis buffer (e.g., somatic cell releasing reagent).
-
Luciferase-Based Assay:
-
The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in the emission of light.
-
-
Luminescence Measurement: The light output is measured using a luminometer.
-
Quantification: ATP concentration is calculated based on a standard curve generated with known ATP concentrations.
-
Clinical Evidence: Phase 2 Trial in Parkinson's Disease Dementia
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03774459) evaluated the efficacy and safety of this compound in 132 patients with Parkinson's disease dementia (PDD). Participants received either this compound (30 mg or 50 mg) or placebo once daily for 14 weeks.
Quantitative Data from the Phase 2 Trial
The following tables summarize the key quantitative outcomes from the study.
Table 1: Change in Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Total Score at 14 Weeks
| Treatment Group | Mean Change from Baseline | Adjusted Mean Difference vs. Placebo | p-value |
| This compound (50 mg) | -10.98 | -14.51 | 0.034 |
| Placebo | +3.53 | N/A | N/A |
Data represents a relative improvement of 18.9% for the high-dose this compound group over 14 weeks.
Table 2: Improvement in MDS-UPDRS Subscales (High-Dose this compound Group)
| MDS-UPDRS Part | Description | Percentage of Items Improved |
| Part II | Motor Experiences of Daily Living | 76.92% |
| Part III | Motor Examination | 88.23% |
| Part IV | Motor Complications | 71.42% |
Improvements were seen across all four parts of the MDS-UPDRS.
Table 3: Results from the 48-Week Open-Label Extension Study (ANAVEX2-73-PDD-EP-001)
| Efficacy Endpoint | Mean Change from OLE Baseline to Week 48 (SE) |
| MDS-UPDRS Total Score | -2.25 (6.656) |
| MDS-UPDRS Part III Score | -3.95 (4.067) |
| MDS-UPDRS Part II + III Score | -2.20 (5.314) |
SE = Standard Error
Clinical Trial Protocol Synopsis
-
Study Design: International, double-blind, multicenter, placebo-controlled Phase 2 clinical study.
-
Participants: 132 patients with Parkinson's disease dementia.
-
Intervention: Oral this compound (target doses of 30 mg and 50 mg) or placebo, once daily for 14 weeks.
-
Primary and Secondary Endpoints:
-
Cognitive function assessed by the Cognitive Drug Research (CDR) computerized assessment system.
-
Motor and non-motor symptoms evaluated using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
-
Correlation of clinical outcomes with the expression of SIGMAR1 mRNA as a biomarker.
-
-
Concomitant Medications: Patients were allowed to be on a stable regimen of anti-Parkinson's disease medications.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways influenced by this compound and a typical experimental workflow for preclinical assessment.
Caption: this compound's signaling pathway through Sigma-1 Receptor activation.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for Parkinson's disease by targeting mitochondrial dysfunction through the activation of the sigma-1 receptor. Preclinical and clinical evidence, although still emerging, suggests that this compound can ameliorate motor and non-motor symptoms of PD, potentially by restoring mitochondrial homeostasis and reducing cellular stress.
Future research should focus on:
-
Publishing detailed quantitative data from preclinical studies to further elucidate the specific effects of this compound on mitochondrial bioenergetics and oxidative stress in Parkinson's disease models.
-
Investigating the long-term efficacy and disease-modifying potential of this compound in larger, pivotal clinical trials.
-
Exploring the use of mitochondrial biomarkers to monitor treatment response and patient stratification in clinical studies.
A deeper understanding of this compound's impact on mitochondrial function will be critical in advancing this promising therapeutic for patients with Parkinson's disease.
References
- 1. Influence of oxygen availability on the neurotoxic effect of 6-hydroxydopamine on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. Evaluation of ANAVEX2-73 (this compound) in Participants with Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
The Neuroprotective Properties of Blarcamesine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX®2-73) is an investigational small molecule drug candidate with potential neuroprotective properties for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and Fragile X syndrome.[1][2][3] Its primary mechanism of action is through the activation of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4][5] This activation triggers a cascade of downstream effects that collectively contribute to the restoration of cellular homeostasis and neuroprotection. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective effects are multifaceted, stemming from its ability to modulate several key cellular pathways that are often dysregulated in neurodegenerative diseases.
Sigma-1 Receptor (S1R) Agonism
This compound acts as an agonist of the S1R.[1] The S1R is a unique intracellular chaperone protein that plays a crucial role in maintaining cellular homeostasis by modulating calcium signaling, mitochondrial function, and neuronal plasticity.[5][6] this compound's binding affinity for the S1R is in the high nanomolar range.[7] Activation of S1R by this compound is the central event that initiates its neuroprotective cascade.
Restoration of Mitochondrial Function and Reduction of Oxidative Stress
Mitochondrial dysfunction and oxidative stress are common pathological features of many neurodegenerative diseases. This compound has been shown to protect mitochondria and mitigate oxidative stress.[8]
-
Mechanism: By activating S1R at the mitochondria-associated ER membrane, this compound helps maintain proper calcium influx into the mitochondria, which is essential for mitochondrial function and energy production.[9] This, in turn, reduces the production of reactive oxygen species (ROS).[10] Preclinical studies have demonstrated that this compound can inhibit mitochondrial respiratory dysfunction, thereby preventing oxidative stress and subsequent apoptosis (programmed cell death).[1][8] It has also been suggested that this compound may directly scavenge hydrogen peroxide and peroxynitrite.[11]
Enhancement of Autophagy and Protein Homeostasis
The accumulation of misfolded proteins is a hallmark of several neurodegenerative disorders. This compound promotes the clearance of these toxic protein aggregates by enhancing autophagy, the cellular process of degrading and recycling damaged organelles and misfolded proteins.[6][12]
-
Mechanism: Activation of S1R by this compound has been shown to induce autophagic flux.[12][13] This process is crucial for maintaining protein homeostasis (proteostasis) and preventing the buildup of pathogenic proteins like amyloid-beta (Aβ) and hyperphosphorylated tau.[10][12]
Modulation of Neuroinflammation
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound exhibits anti-inflammatory properties.
-
Mechanism: The activation of S1R by this compound has been shown to suppress neuroinflammatory responses.[10] This may be mediated by the modulation of cytokine production and the inhibition of inflammatory signaling pathways.
Regulation of Calcium Homeostasis
Dysregulation of intracellular calcium levels is implicated in neuronal dysfunction and cell death. This compound helps to maintain calcium homeostasis.
-
Mechanism: The S1R is a known modulator of intracellular calcium signaling.[9] By activating S1R, this compound helps to regulate calcium flux between the ER and mitochondria, preventing calcium overload and its detrimental consequences.[9]
Quantitative Data from Key Studies
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Indication | Key Findings | Reference |
| Aβ25-35 Peptide-Injected Mice | Alzheimer's Disease | Prevented Aβ25-35-induced increases in lipid peroxidation, Bax/Bcl-2 ratio, and cytochrome c release. Restored mitochondrial respiration. | [1][5] |
| Fmr1 Knockout (KO) Mice | Fragile X Syndrome | Reversed hyperactivity, restored associative learning, and reduced anxiety and perseverative behaviors. Normalized pAkt and BDNF levels in the hippocampus. | [13][14] |
| Mecp2 Heterozygous Mice | Rett Syndrome | Improved motor coordination and balance, acoustic and visual responses, hindlimb clasping, and apnea. | [1][15] |
Table 2: Clinical Efficacy of this compound in Alzheimer's Disease (Phase 2b/3 Study: ANAVEX®2-73-AD-004)
| Outcome Measure | This compound Group | Placebo Group | Difference (P-value) | Reference |
| ADAS-Cog13 (Change from Baseline at 48 Weeks) | - | - | -1.783 (P = 0.0226) | [16][17] |
| ADCS-ADL (Change from Baseline at 48 Weeks) | - | - | +1.019 (P = 0.234) | [16][17] |
| CDR-SB (Change from Baseline at 48 Weeks) | - | - | -0.456 (P = 0.0175) | [16][17] |
| Plasma Aβ42/40 Ratio (at 48 Weeks) | Increased | - | Significant Increase (P = 0.048) | [18] |
| Whole Brain Volume Loss (at 48 Weeks) | Decreased | - | Significantly Decreased (P = 0.002) | [18] |
Experimental Protocols
The following are representative protocols for key experiments cited in the investigation of this compound's neuroprotective properties. These protocols are synthesized from available information and standard laboratory practices.
Aβ25-35 Peptide-Induced Neurotoxicity Mouse Model
-
Objective: To evaluate the neuroprotective effects of this compound against Aβ-induced toxicity in vivo.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
Aβ25-35 Preparation: Aβ25-35 peptide is solubilized in sterile saline and aggregated by incubation at 37°C for 4 days.
-
This compound Administration: Mice are pre-treated with this compound (e.g., 0.1-1 mg/kg, intraperitoneally) or vehicle once daily for 7 days.
-
Aβ25-35 Injection: On day 8, mice are anesthetized and intracerebroventricularly (i.c.v.) injected with the aggregated Aβ25-35 peptide.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Y-maze or Morris water maze at a specified time point after Aβ25-35 injection.
-
Biochemical Analysis: At the end of the experiment, brain tissue (e.g., hippocampus) is collected for the measurement of oxidative stress markers (e.g., lipid peroxidation via TBARS assay), apoptosis markers (e.g., Bax/Bcl-2 ratio via Western blot, cytochrome c release via ELISA), and mitochondrial function (e.g., mitochondrial respiration via high-resolution respirometry).
-
Measurement of Autophagic Flux in Cell Culture
-
Objective: To assess the effect of this compound on autophagy in vitro.
-
Cell Lines: HeLa or HEK293 cells.
-
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
This compound Treatment: Cells are treated with varying concentrations of this compound or vehicle for a specified duration (e.g., 24 hours).
-
Autophagy Induction/Inhibition: To measure autophagic flux, cells are co-treated with an autophagy inhibitor such as Bafilomycin A1 or chloroquine.
-
Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to detect the levels of autophagy markers such as LC3-II and p62. An increase in the LC3-II/LC3-I ratio in the presence of an autophagy inhibitor indicates increased autophagic flux.
-
Fluorescence Microscopy: Cells can be transfected with a fluorescently tagged LC3 (e.g., GFP-LC3) to visualize the formation of autophagosomes (puncta) using fluorescence microscopy.
-
Clinical Trial Protocol for Alzheimer's Disease (ANAVEX®2-73-AD-004)
-
Objective: To evaluate the efficacy and safety of this compound in patients with early Alzheimer's disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 48-week Phase 2b/3 trial.[17][18]
-
Participants: Patients with a diagnosis of mild cognitive impairment or mild dementia due to Alzheimer's disease.[6]
-
Intervention:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[16]
-
-
Biomarker Analysis:
-
Collection of cerebrospinal fluid (CSF) and blood samples to measure biomarkers of AD pathophysiology (e.g., Aβ42/40 ratio).[6]
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound's Neuroprotective Effects
Caption: this compound's activation of S1R initiates multiple neuroprotective pathways.
Experimental Workflow for Preclinical Evaluation
References
- 1. ANAVEX®2-73 (this compound), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. anavex.com [anavex.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. anavex.com [anavex.com]
- 8. Effects of the sigma-1 receptor agonist this compound in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anavex Life Sciences Reports New Data for ANAVEX 2-73 in [globenewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. anavex.com [anavex.com]
- 12. This compound for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor Activation Induces Autophagy and Increases Proteostasis Capacity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. rettsyndromenews.com [rettsyndromenews.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. This compound in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preclinical Evaluation of Blarcamesine for Rett Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of blarcamesine (ANAVEX2-73) in the context of Rett syndrome (RTT). It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Core Concepts and Rationale
Rett syndrome is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to a wide range of debilitating symptoms. This compound, a novel small molecule, has been investigated as a potential therapeutic agent. Its mechanism of action centers on its activity as a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator.[1][2] The rationale for its use in Rett syndrome stems from its potential to restore cellular homeostasis by modulating key pathways disrupted in the disorder, including calcium signaling and mitochondrial function.[1][2]
Quantitative Data from Preclinical Studies
The primary preclinical evaluation of this compound for Rett syndrome was conducted in a heterozygous (Het) Mecp2-null mouse model, which recapitulates many of the neurological impairments observed in humans.[1] The studies assessed the effects of chronic oral administration of this compound on a variety of behavioral and physiological phenotypes.
Table 1: Summary of this compound Efficacy on Motor and Sensory Phenotypes in Young Adult Mecp2 Het Mice
| Phenotype Assessed | Treatment Group | Outcome Measure | Result | p-value |
| Motor Coordination | This compound (0.3 mg/kg) | Latency to fall (s) | Significant Improvement | < 0.05 |
| (Rotarod) | This compound (1.0 mg/kg) | Latency to fall (s) | Significant Improvement | < 0.05 |
| Acoustic Startle Response | This compound (0.3 mg/kg) | Startle Amplitude (Vmax) | Dose-dependent improvement | < 0.05 |
| (120 dB stimulus) | This compound (1.0 mg/kg) | Startle Amplitude (Vmax) | Dose-dependent improvement | < 0.01 |
| Visual Acuity | This compound (0.3 mg/kg) | Cycles/degree | Improvement | NS |
| (Optomotor test) | This compound (1.0 mg/kg) | Cycles/degree | Significant Improvement | < 0.05 |
| Hindlimb Clasping | This compound (0.3 mg/kg) | Clasping Score | Reduction | NS |
| This compound (1.0 mg/kg) | Clasping Score | Significant Reduction | < 0.05 |
NS: Not Statistically Significant
Table 2: Summary of this compound Efficacy on Autonomic Phenotypes in Older Adult Mecp2 Het Mice
| Phenotype Assessed | Treatment Group | Outcome Measure | Result | p-value |
| Respiratory Abnormalities | This compound (0.3 mg/kg) | Apnea Frequency (events/min) | Reduction | NS |
| (Whole-body Plethysmography) | This compound (1.0 mg/kg) | Apnea Frequency (events/min) | Significant Reduction | < 0.05 |
NS: Not Statistically Significant
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound in the Mecp2 Het mouse model.
Animal Model and Dosing
-
Animal Model: Female heterozygous mice carrying a null allele for Mecp2 (B6.129P2-Mecp2tm1.1Bird/J) and wild-type littermates were used.
-
Dosing Paradigm: this compound was administered orally via gavage once daily. For the "young adult" cohort, dosing began at approximately 5.5 weeks of age and continued for the duration of the behavioral testing (3-6.5 weeks). For the "older adult" cohort, dosing was initiated at a later age.
Behavioral and Physiological Assessments
-
Rotarod Test for Motor Coordination:
-
Apparatus: An accelerating rotarod apparatus was used.
-
Protocol: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a 300-second period. The latency to fall from the rod was recorded for three consecutive trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: The average latency to fall across the three trials was calculated for each mouse.
-
-
Acoustic Startle Response Test:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber and a sensor platform to detect whole-body startle.
-
Protocol: Mice were placed in the apparatus and allowed to acclimate for a 5-minute period with background white noise. A series of acoustic stimuli of varying intensities (e.g., up to 120 dB) were presented, and the startle response (Vmax) was recorded.
-
Data Analysis: The amplitude of the startle response was measured for each stimulus intensity.
-
-
Whole-Body Plethysmography for Respiratory Function:
-
Apparatus: A whole-body plethysmography chamber designed for unrestrained mice.
-
Protocol: Mice were placed in the chamber and allowed to acclimate. Respiratory parameters, including the frequency and duration of apneic events, were recorded over a defined period.
-
Data Analysis: The number of apneas per minute was quantified.
-
-
Hindlimb Clasping Assessment:
-
Protocol: Mice were suspended by the tail for a period of 10-30 seconds, and the degree of hindlimb clasping was scored based on a predefined scale (e.g., 0 = normal splaying, 1 = one hindlimb retracted, 2 = both hindlimbs retracted, 3 = both hindlimbs retracted and touching the torso).
-
Data Analysis: The average clasping score over multiple trials was determined.
-
-
Optomotor Test for Visual Acuity:
-
Apparatus: A rotating drum with vertical sine wave gratings of varying spatial frequencies.
-
Protocol: Mice were placed on a platform in the center of the drum. The drum was rotated, and the ability of the mouse to track the moving gratings with reflexive head movements was observed. The threshold of the highest spatial frequency at which the mouse could no longer track the grating was determined.
-
Data Analysis: Visual acuity was recorded as the highest spatial frequency (cycles/degree) that elicited a tracking response.
-
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential in Rett syndrome is believed to be mediated through its interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the S1R by this compound is thought to trigger a cascade of downstream effects that counteract the cellular dysfunctions seen in Mecp2-deficient neurons.
Proposed Signaling Pathway of this compound in Rett Syndrome
Caption: Proposed signaling pathway of this compound in Rett syndrome.
Experimental Workflow
References
Unraveling the Neuroprotective Potential of Blarcamesine: An In-depth Technical Guide on Early-Stage Research into Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcesimine (ANAVEX®2-73), an investigational small molecule, has emerged as a promising therapeutic candidate for a spectrum of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and Fragile X syndrome.[1][2][3][4] At the core of its mechanism of action is the activation of the sigma-1 receptor (S1R), a chaperone protein pivotal in maintaining cellular homeostasis.[5] Early-stage research increasingly points towards the modulation of neuroinflammation as a key component of blarcamesine's neuroprotective effects. This technical guide synthesizes the available preclinical data, focusing on the core evidence of this compound's impact on neuroinflammation and associated cellular processes.
Core Mechanism of Action: Sigma-1 Receptor Activation
This compound is a selective S1R agonist. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, a critical hub for cellular stress responses. Activation of S1R by this compound is believed to trigger a cascade of neuroprotective effects, including the restoration of mitochondrial function, reduction of oxidative stress, and crucially, the suppression of neuroinflammatory pathways.[1][5]
Preclinical Evidence of Anti-Neuroinflammatory and Neuroprotective Effects
Early-stage, preclinical research has provided foundational evidence for this compound's therapeutic potential, with a significant focus on its ability to counteract pathological processes associated with neurodegeneration.
In Vivo Studies in an Alzheimer's Disease Model
A pivotal preclinical study investigated the effects of this compound in a nontransgenic mouse model of Alzheimer's disease, where neurotoxicity was induced by intracerebroventricular (ICV) injection of the amyloid-beta 25-35 (Aβ25-35) peptide. This model is designed to mimic the amyloid-beta-induced oxidative stress and mitochondrial dysfunction observed in Alzheimer's disease.
The study demonstrated that pre-treatment with this compound significantly mitigated the Aβ25-35-induced pathological changes. Specifically, this compound was shown to prevent the increase in lipid peroxidation, a key marker of oxidative stress. Furthermore, it prevented the rise in the Bax/Bcl-2 ratio and the release of cytochrome c into the cytosol, both of which are indicative of apoptotic processes. These findings strongly suggest that this compound protects against Aβ-induced toxicity by preserving mitochondrial integrity and reducing oxidative stress.
Table 1: Quantitative Data from Aβ25-35 Peptide-Injected Mouse Model
| Parameter | Aβ25-35 + Vehicle | Aβ25-35 + this compound (0.1 mg/kg) | Aβ25-35 + this compound (1 mg/kg) | Statistical Significance (vs. Aβ25-35 + Vehicle) |
| Lipid Peroxidation | Increased | Prevented Increase | Prevented Increase | p < 0.05 |
| Bax/Bcl-2 Ratio | Increased | Prevented Increase | Prevented Increase | p < 0.05 |
| Cytochrome c Release | Increased | Prevented Increase | Prevented Increase | Not specified |
Data synthesized from Lahmy V, et al. (2015).
Evidence from Other CNS Disorder Models
Preclinical studies in models of other central nervous system disorders have also pointed towards the anti-inflammatory effects of this compound.
-
Rett Syndrome: In a mouse model of Rett syndrome (MECP2 knockout mice), this compound administration led to improvements in an array of behavioral and gait paradigms.[1] While direct markers of neuroinflammation were not the primary focus of the initial reports, the broad improvements suggest a potential role in mitigating the underlying cellular stress, which often involves an inflammatory component.
-
Fragile X Syndrome: In a mouse model of Fragile X syndrome (Fmr1 knockout mice), treatment with this compound was found to reverse hyperactivity and restore associative learning.[2] Researchers have noted that the activation of the sigma-1 receptor by this compound has powerful anti-inflammatory effects.[2]
Signaling Pathways and Logical Relationships
The neuroprotective effects of this compound, particularly its influence on neuroinflammation, are mediated through a complex interplay of signaling pathways initiated by the activation of the sigma-1 receptor.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the preclinical findings.
Aβ25-35 Peptide-Induced Neurotoxicity Mouse Model
This in vivo model is instrumental in studying the neuroprotective effects of compounds against amyloid-beta-induced pathology.
Objective: To assess the efficacy of this compound in preventing Aβ25-35-induced oxidative stress and apoptosis in the mouse hippocampus.
Animals: Male Swiss mice.
Procedure:
-
Aβ25-35 Peptide Preparation: Aβ25-35 peptide is solubilized in sterile bidistilled water and aggregated by incubation at 37°C for 4 days before use.
-
Intracerebroventricular (ICV) Injection: Mice are anesthetized, and the aggregated Aβ25-35 peptide (9 nmol in 3 µl) is injected into the right lateral ventricle. Control animals receive an injection of a scrambled Aβ peptide.
-
This compound Administration: this compound (at doses of 0.01-1 mg/kg) or vehicle is administered intraperitoneally (IP) 20 minutes before the Aβ25-35 injection.
-
Tissue Collection and Analysis: Five to seven days after the injection, mice are euthanized, and the hippocampi are dissected.
-
Biochemical Assays:
-
Lipid Peroxidation: Measured using a thiobarbituric acid reactive substances (TBARS) assay.
-
Bax/Bcl-2 Ratio and Cytochrome c Release: Assessed by Western blot analysis of hippocampal protein extracts.
-
Mitochondrial Respiration: Analyzed using high-resolution respirometry on isolated hippocampal mitochondria.
-
In Vitro Microglial Activation Assay (General Protocol)
While specific in vitro studies detailing this compound's direct effects on microglial cytokine production are not yet extensively published, a general protocol for assessing such effects is outlined below. This protocol is based on standard methodologies used to study neuroinflammation in vitro.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by microglial cells stimulated with lipopolysaccharide (LPS).
Cell Line: BV2 microglial cells or primary microglia.
Procedure:
-
Cell Culture: BV2 cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Microglial activation is induced by adding LPS (a potent inflammatory stimulus) to the cell culture medium.
-
Incubation: Cells are incubated with LPS and this compound for a defined duration (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Conclusion and Future Directions
The early-stage research on this compound provides a strong rationale for its potential as a neuroprotective agent with significant anti-neuroinflammatory properties. The activation of the sigma-1 receptor appears to be a central mechanism through which this compound mitigates oxidative stress and apoptosis in the context of amyloid-beta toxicity. While the existing preclinical data is promising, further in-depth studies are warranted to fully elucidate the specific molecular pathways involved in its anti-inflammatory effects. Future research should focus on generating quantitative data on the modulation of a broader range of inflammatory markers, including pro- and anti-inflammatory cytokines, in various preclinical models. Furthermore, detailed in vitro studies are necessary to dissect the direct effects of this compound on different glial cell types and their responses to inflammatory stimuli. Such data will be invaluable for the continued development and clinical translation of this promising therapeutic candidate.
References
- 1. Anavex presents preclinical results of ANAVEX 2-73 in Rett Syndrome | Drug Discovery News [drugdiscoverynews.com]
- 2. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. Anavex Announces First Entire Clinical Gene Pathway Data of ANAVEX®2-73 from AVATAR Study in Patients with Rett Syndrome - BioSpace [biospace.com]
- 4. anavex.com [anavex.com]
- 5. Alzheimer's Archives • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
Blarcamesine's Impact on Synaptic Plasticity and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blarcamesine (ANAVEX®2-73) is an orally available, small-molecule therapeutic candidate under investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action is multifactorial, primarily involving the activation of the Sigma-1 receptor (S1R) and modulation of muscarinic acetylcholine (B1216132) receptors. This dual activity is believed to restore cellular homeostasis, thereby mitigating key pathological features of neurodegeneration, including synaptic dysfunction and memory impairment. This technical guide provides an in-depth overview of the core mechanisms of this compound, its demonstrated effects on synaptic plasticity and memory from preclinical and clinical studies, detailed methodologies of key experiments, and a summary of quantitative outcomes.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. In neurodegenerative diseases such as Alzheimer's, synaptic dysfunction and loss are early and critical events that correlate strongly with cognitive decline. This compound emerges as a promising therapeutic agent by targeting pathways that are crucial for synaptic health and function. Its primary target, the S1R, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, playing a vital role in regulating calcium homeostasis, mitochondrial function, and cellular stress responses. By activating S1R and modulating muscarinic receptors, this compound initiates a cascade of neuroprotective effects that collectively enhance synaptic plasticity and preserve memory.
Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic potential stems from its ability to engage multiple neuroprotective pathways through its interaction with S1R and muscarinic receptors.
Sigma-1 Receptor (S1R) Agonism
As a potent S1R agonist, this compound promotes neuronal survival and function through several mechanisms:
-
Restoration of Cellular Homeostasis: S1R activation helps maintain cellular homeostasis by modulating calcium signaling between the ER and mitochondria, which is crucial for proper neuronal function and preventing excitotoxicity.[1][2]
-
Mitochondrial Protection and Reduction of Oxidative Stress: this compound has been shown to inhibit mitochondrial respiratory dysfunction, thereby preventing oxidative stress and subsequent apoptosis.[3][4] S1R agonists can stimulate the anti-apoptotic factor Bcl-2, offering further protection against neuronal cell death.[3]
-
Promotion of Autophagy: S1R activation induces autophagy, a cellular process responsible for clearing misfolded proteins and damaged organelles. This is particularly relevant in Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are key pathological hallmarks.
-
Modulation of Neuroinflammation: S1R activation has been shown to suppress neuroinflammatory responses, another critical component of neurodegenerative disease pathology.
Muscarinic Receptor Modulation
This compound also acts on muscarinic acetylcholine receptors, which are integral to learning and memory processes. Agonism at M1 muscarinic receptors is known to inhibit the formation of Aβ peptides and reduce the hyperphosphorylation of tau protein by targeting Glycogen Synthase Kinase 3 Beta (GSK-3β).
The synergistic action of S1R agonism and muscarinic receptor modulation provides a comprehensive approach to tackling the complex pathology of neurodegenerative diseases.
Preclinical Evidence: Restoring Synaptic Function and Memory
Preclinical studies in various animal models of neurodegeneration have demonstrated this compound's efficacy in improving synaptic plasticity and memory.
Animal Models
-
Scopolamine-Induced Amnesia Model: Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce learning and memory deficits in rodents. This compound has been shown to reverse these deficits, highlighting its pro-cognitive effects.
-
Amyloid-Beta (Aβ) Infusion Model: Direct infusion of Aβ peptides into the brain of rodents mimics the amyloid pathology of Alzheimer's disease, leading to cognitive impairments. This compound treatment has been shown to protect against Aβ-induced memory deficits and reduce associated oxidative stress.
-
Fragile X Syndrome Model (Fmr1 knockout mice): In a mouse model of Fragile X syndrome, chronic administration of this compound was found to reverse hyperactivity, restore associative learning, and reduce anxiety and perseverative behaviors.
Key Preclinical Findings
| Parameter | Model | Key Findings | Reference |
| Spatial Working Memory | Scopolamine-induced amnesia (Y-maze) | This compound reversed scopolamine-induced impairments in spontaneous alternation. | |
| Long-Term Memory | Aβ-induced deficit (Passive Avoidance) | This compound protected against Aβ-induced deficits in step-through latency. | |
| Oxidative Stress | Aβ-induced toxicity | This compound prevented the appearance of oxidative stress markers in the hippocampus. | |
| Apoptosis | Aβ-induced toxicity | This compound stimulated the anti-apoptotic factor Bcl-2. | |
| Associative Learning | Fmr1 knockout mice | This compound restored associative learning. |
Clinical Evidence: Translating Preclinical Success to Patients
This compound has undergone several clinical trials in patients with Alzheimer's disease and Parkinson's disease dementia, with promising results in slowing cognitive and functional decline.
Phase 2a Study in Alzheimer's Disease (NCT02244541)
This 57-week open-label study demonstrated that this compound was safe and well-tolerated. Efficacy assessments showed a stabilization of cognitive and functional decline in a subset of patients.
Phase 2b/3 Study in Early Alzheimer's Disease (ANAVEX®2-73-AD-004; NCT03790709)
This large, randomized, double-blind, placebo-controlled study provided significant evidence of this compound's efficacy.
Quantitative Clinical Outcomes from ANAVEX®2-73-AD-004
| Endpoint | This compound (30mg) | This compound (50mg) | Placebo | p-value (vs. Placebo) | Reference |
| ADAS-Cog13 (Change from Baseline at 48 weeks) | -1.934 | -2.149 | 0.026 | ||
| CDR-SB (Change from Baseline at 48 weeks) | -0.502 | -0.465 | 0.020 | ||
| Plasma Aβ42/40 Ratio | Increased | Increased | 0.048 | ||
| Whole Brain Volume Loss | Reduced | Reduced | 0.0005 |
Note: Negative changes in ADAS-Cog13 and CDR-SB scores indicate less decline (improvement relative to placebo).
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.
Preclinical Behavioral Assessments
5.1.1. Y-Maze Test for Spatial Working Memory
-
Apparatus: A three-arm horizontal maze with arms of equal length and angle (120 degrees).
-
Procedure:
-
Mice are placed at the center of the maze and allowed to freely explore for a set duration (e.g., 8 minutes).
-
The sequence and total number of arm entries are recorded.
-
Spontaneous alternation is defined as consecutive entries into the three different arms.
-
The percentage of alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Drug Administration: In the scopolamine model, scopolamine is administered intraperitoneally (i.p.) prior to the test to induce memory impairment. This compound is administered at various doses and time points before the test to assess its ability to reverse the deficit.
5.1.2. Passive Avoidance Test for Long-Term Memory
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure (Training):
-
A mouse is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Procedure (Testing):
-
24 hours after training, the mouse is returned to the light compartment.
-
The latency to enter the dark compartment (step-through latency) is measured.
-
A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: In the Aβ-infusion model, Aβ is administered to induce memory impairment. This compound is administered to assess its protective effects on memory consolidation and retrieval.
Electrophysiology: Long-Term Potentiation (LTP)
-
Preparation: Acute hippocampal slices are prepared from rodent brains.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) is delivered to induce LTP.
-
Measurement: The slope of the fEPSP is measured before and after HFS. A sustained increase in the fEPSP slope indicates the induction of LTP.
-
Drug Application: this compound is bath-applied to the hippocampal slices to investigate its effects on baseline synaptic transmission and LTP induction and maintenance.
Molecular Biology and Biochemistry
5.3.1. Western Blotting for Bcl-2 and Bax Expression
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized and lysed to extract proteins.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry to determine the relative expression levels of Bcl-2 and Bax.
5.3.2. GSK-3β Activity Assay
-
Principle: In vitro kinase assays measure the ability of GSK-3β to phosphorylate a specific substrate in the presence or absence of an inhibitor.
-
Procedure:
-
Recombinant GSK-3β enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled or in a system that allows for detection of ADP production).
-
The reaction is carried out in the presence of varying concentrations of this compound or a control vehicle.
-
The amount of phosphorylated substrate or ADP produced is quantified to determine the activity of GSK-3β. A decrease in product formation indicates inhibition of the enzyme.
-
5.3.3. Measurement of Plasma Aβ42/40 Ratio
-
Sample Collection: Blood samples are collected from clinical trial participants.
-
Assay Method: The concentrations of Aβ42 and Aβ40 in the plasma are measured using sensitive immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based methods.
-
Calculation: The ratio of Aβ42 to Aβ40 is calculated. A lower ratio is typically associated with a higher brain amyloid burden.
Visualization of Signaling Pathways and Workflows
Conclusion
This compound represents a promising, multifaceted therapeutic approach for Alzheimer's disease and other neurodegenerative disorders. Its ability to activate the S1R and modulate muscarinic receptors allows it to address multiple aspects of the disease pathology, including the restoration of cellular homeostasis, protection against mitochondrial dysfunction and oxidative stress, enhancement of autophagy, and reduction of neuroinflammation. Preclinical studies have consistently demonstrated its efficacy in improving synaptic plasticity and memory in relevant animal models. Furthermore, clinical trials have provided encouraging evidence of its ability to slow cognitive and functional decline in patients with early Alzheimer's disease. The data gathered to date strongly support the continued development of this compound as a potential disease-modifying therapy. Further research will continue to elucidate the full spectrum of its neuroprotective mechanisms and its long-term benefits in a broader patient population.
References
- 1. arianapharma.com [arianapharma.com]
- 2. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Automated quantification of dendritic spine density and spine head diameter in medium spiny neurons of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antioxidant Effects of Blarcamesine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Blarcamesine (ANAVEX®2-73) is a novel, orally available small molecule that acts as a selective sigma-1 receptor (S1R) agonist. Extensive research has highlighted its neuroprotective properties, with a significant component of its mechanism of action attributed to the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the in vitro antioxidant effects of this compound, detailing its impact on reactive oxygen species (ROS) production, lipid peroxidation, and the activity of endogenous antioxidant enzymes. The guide includes detailed experimental protocols for key assays and visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Sigma-1 Receptor Activation and Antioxidant Response
This compound's primary antioxidant effects are mediated through its agonistic activity at the S1R. The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, a critical site for cellular stress responses. Activation of S1R by this compound initiates a signaling cascade that enhances the cell's capacity to counteract oxidative stress.
One of the key pathways activated by S1R agonists is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by S1R agonists, Nrf2 translocates to the nucleus and binds to the ARE, a sequence in the promoter region of genes encoding for antioxidant enzymes. This leads to the increased expression of a suite of protective proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1) and superoxide (B77818) dismutase (SOD).[1][2]
Signaling Pathway of this compound-Mediated Antioxidant Response
Caption: this compound activates the S1R, leading to Nrf2 release and subsequent antioxidant enzyme expression.
Quantitative Data on In Vitro Antioxidant Effects
While extensive in vivo data demonstrates the antioxidant effects of this compound, specific in vitro quantitative dose-response data is limited in publicly available literature. However, existing in vitro studies provide qualitative evidence of its ability to reduce reactive oxygen species.
Table 1: In Vitro Reduction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | Oxidative Stressor | This compound Concentration | Observed Effect on ROS Levels | Reference |
| HK-2 (Human Kidney) | Ochratoxin A (1 µmol/L) | 40 µmol/L | Significant reduction in ROS | [3] |
Note: The referenced study provides graphical representation of ROS reduction. Specific percentage of reduction is not stated.
Table 2: In Vivo Effects of this compound on Lipid Peroxidation
While this guide focuses on in vitro effects, the following in vivo data provides strong evidence of this compound's ability to mitigate lipid peroxidation, a key marker of oxidative stress.
| Animal Model | Oxidative Insult | This compound Dosage | Effect on Lipid Peroxidation | Reference |
| Mice | Aβ25–35 peptide injection | 0.01–1 mg/kg IP | Prevention of Aβ25–35-induced increases in lipid peroxidation levels | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the antioxidant effects of this compound. These protocols are based on established methods used in the field.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) to measure intracellular ROS levels.
Experimental Workflow
Caption: A streamlined workflow for quantifying intracellular ROS levels using H2DCF-DA.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a mitochondrial toxin, to the cell culture medium for a defined duration.
-
Probe Loading: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Add H2DCF-DA solution (typically 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.[5]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[5]
Assessment of Lipid Peroxidation (TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Experimental Workflow
Caption: Step-by-step workflow for the quantification of lipid peroxidation using the TBARS assay.
Protocol:
-
Sample Preparation: Following treatment with this compound and an oxidative stressor, harvest the cells and prepare cell lysates.
-
Reaction Mixture: In a microcentrifuge tube, mix a volume of the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic buffer.[6][7]
-
Incubation: Heat the mixture in a boiling water bath for approximately 60 minutes to facilitate the reaction between MDA and TBA.[7]
-
Measurement: After cooling the samples, centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[8]
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance values to a standard curve generated with known concentrations of MDA.
Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) can be assessed using commercially available assay kits or standard spectrophotometric methods.
Protocol (General Steps):
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with this compound and controls.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the enzyme activity.
-
Enzyme-Specific Assays:
-
SOD Activity: Typically measured by the inhibition of the reduction of a chromogenic dye by superoxide radicals.
-
CAT Activity: Assayed by monitoring the decomposition of hydrogen peroxide, often measured by the decrease in absorbance at 240 nm.
-
GPx Activity: Determined by a coupled reaction in which glutathione reductase reduces oxidized glutathione, and the oxidation of NADPH is monitored at 340 nm.
-
-
Data Analysis: Calculate the enzyme activity per milligram of protein and compare the results between treated and control groups.
Conclusion
The available evidence strongly indicates that this compound possesses significant antioxidant properties that are primarily mediated through the activation of the sigma-1 receptor and the subsequent upregulation of the Nrf2-ARE pathway. While direct quantitative in vitro data on this compound's radical scavenging activity is not extensively documented in public literature, its ability to reduce intracellular ROS and protect against lipid peroxidation in preclinical models is evident. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the in vitro antioxidant effects of this compound and other S1R agonists. Such studies are crucial for a deeper understanding of its therapeutic potential in neurodegenerative diseases and other conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid peroxidation measured as thiobarbituric acid-reactive substances in tissue slices: characterization and comparison with homogenates and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Protocol for In Vivo Administration of Blarcamesine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Blarcamesine (ANAVEX®2-73) is a clinical-stage, orally available small molecule that acts as a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator.[1][2] Preclinical studies in various mouse models of neurological disorders have demonstrated its potential therapeutic effects, including neuroprotective, anti-amnesic, anticonvulsant, and anti-depressant properties.[3][4][5] These notes provide a detailed protocol for the in vivo administration of this compound in mouse models based on published preclinical data.
This compound's mechanism of action involves the restoration of cellular homeostasis by targeting the S1R, which is crucial for modulating calcium homeostasis and mitochondrial function. This activity is believed to underlie its therapeutic potential in neurodegenerative and neurodevelopmental disorders such as Alzheimer's disease, Rett syndrome, Parkinson's disease, Fragile X syndrome, and Angelman syndrome.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in preclinical studies.
Table 1: Intraperitoneal (IP) Administration of this compound in Mouse Models
| Mouse Model | Dosage | Frequency | Duration | Vehicle | Reference |
| Fragile X Syndrome (Fmr1 KO2 mice) | 1 mg/kg | Twice daily | 14 days | Saline | |
| Alzheimer's Disease (Aβ25-35 injected) | 0.01 - 1 mg/kg | Pre-treatment | Single dose | Not Specified | |
| Pharmacological Amnesia Models | 0.01 - 3.0 mg/kg | 30 min before test | Single dose | Not Specified |
Table 2: Oral Administration of this compound in Mouse Models
| Mouse Model | Dosage | Frequency | Duration | Vehicle | Reference |
| Rett Syndrome (Mecp2-null mutation) | 10 µg/kg (low dose) | Chronic daily | From ~6 weeks to adulthood | Oral liquid formulation | |
| Alzheimer's Disease | Not Specified in preclinical | Daily | Not Specified | Oral liquid formulation |
Experimental Protocols
I. Intraperitoneal (IP) Injection Protocol
This protocol is based on studies in Fragile X and Alzheimer's disease mouse models.
A. Materials:
-
This compound (ANAVEX®2-73)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge)
-
Animal scale
-
70% Ethanol
B. Preparation of Dosing Solution (Example for 1 mg/kg):
-
Calculate the required amount of this compound based on the average weight of the mice and the desired dose (1 mg/kg).
-
For a 25g mouse, the required dose is 0.025 mg.
-
Prepare a stock solution of this compound in sterile saline. For example, a 1 mg/ml stock solution can be prepared by dissolving 1 mg of this compound in 1 ml of sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
For a 1 mg/kg dose in a 25g mouse, you would administer 25 µl of the 1 mg/ml stock solution. Adjust the volume based on the exact weight of each mouse.
-
Prepare fresh dosing solution daily.
C. Administration Procedure:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse appropriately. For IP injection, the mouse should be held with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
II. Oral Gavage Protocol
This protocol is based on studies in Rett syndrome mouse models.
A. Materials:
-
This compound (ANAVEX®2-73)
-
Sterile water or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (flexible, 20-22 gauge for adult mice)
-
Sterile syringes (1 ml)
-
Animal scale
B. Preparation of Dosing Solution (Example for 10 µg/kg):
-
Calculate the required amount of this compound. For a 25g mouse, the dose is 0.25 µg.
-
Prepare a stock solution of this compound in sterile water. Due to the low dose, serial dilutions may be necessary to achieve the final desired concentration. For example, create a 100 µg/ml stock and then dilute it to 10 µg/ml.
-
Vortex the solution at each dilution step to ensure it is thoroughly mixed.
-
For a 10 µg/kg dose in a 25g mouse, you would administer 25 µl of the 10 µg/ml solution. The typical volume for oral gavage in mice is 5-10 ml/kg, so the final volume may need to be adjusted with the vehicle.
-
Prepare fresh dosing solution daily.
C. Administration Procedure:
-
Weigh the mouse to determine the precise administration volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.
-
Once the needle is in the stomach (a slight resistance will be felt), slowly administer the this compound solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Simplified signaling pathway of this compound.
References
Techniques for Assessing Sigma-1 Receptor Binding of Blarcamesine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX2-73) is an investigational drug candidate that acts as a sigma-1 receptor (S1R) agonist.[1][2] The S1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), where it plays a crucial role in regulating calcium signaling, cellular stress responses, and neuronal plasticity.[3][4] Assessing the binding characteristics of compounds like this compound to the S1R is fundamental for understanding its mechanism of action and for the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for key in vitro and in vivo techniques to characterize the binding of this compound to the S1R. The methodologies covered include radioligand binding assays, functional assays to determine agonist activity, and in vivo receptor occupancy studies using positron emission tomography (PET).
Data Presentation: Quantitative Analysis of Sigma-1 Receptor Binding
The binding affinity of a ligand for its receptor is a critical parameter in drug development. For the S1R, this is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported binding affinities for this compound and other common S1R ligands.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound (ANAVEX2-73) | Sigma-1 | 850 | 860 | [2][5] |
| (+)-Pentazocine | Sigma-1 | 4.8 | - | [3] |
| Haloperidol | Sigma-1 | 8 | - | [6] |
| PRE-084 | Sigma-1 | - | - | |
| [¹⁸F]FTC-146 | Sigma-1 | 0.0025 | - | [7] |
| Dextromethorphan | Sigma-1 | 200 | - | [4] |
| Fluvoxamine | Sigma-1 | 30-300 | - | [6] |
Experimental Protocols
In Vitro Binding Assays
1. Radioligand Competitive Inhibition Binding Assay
This assay determines the affinity (Kᵢ) of a test compound (e.g., this compound) for the S1R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for the S1R is [³H]-(+)-pentazocine.[8]
Materials:
-
Membrane Preparation: Guinea pig liver membranes are a suitable source due to their high expression of S1R.[8]
-
Radioligand: [³H]-(+)-pentazocine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the following in triplicate for each concentration of the test compound:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (at a concentration near its Kd, typically 2-5 nM), and 100 µL of membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of this compound, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Workflow for determining ligand binding affinity using a radioligand competition assay.
2. BiP Dissociation Assay (Co-Immunoprecipitation)
S1R agonists, like this compound, are known to induce the dissociation of the S1R from the binding immunoglobulin protein (BiP), an ER chaperone. This functional assay can be used to confirm the agonist activity of a test compound. A co-immunoprecipitation (Co-IP) approach followed by Western blotting is a standard method to assess this interaction.
Materials:
-
Cell Line: A cell line endogenously expressing S1R and BiP (e.g., HEK293, SH-SY5Y).
-
Test Compound: this compound
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors).
-
Antibodies:
-
Primary antibody against S1R for immunoprecipitation.
-
Primary antibody against BiP for Western blotting.
-
Secondary antibody conjugated to HRP for detection.
-
-
Protein A/G Agarose or Magnetic Beads
-
SDS-PAGE and Western Blotting Reagents
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in non-denaturing lysis buffer on ice.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[9]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-S1R antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-BiP primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: A decrease in the amount of BiP co-immunoprecipitated with S1R in the this compound-treated samples compared to the vehicle control indicates agonist-induced dissociation.
Workflow for BiP Dissociation Assay
References
- 1. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking Alzheimer’s Disease: The Role of BDNF Signaling in Neuropathology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
Measuring the Impact of Blarcamesine on Oxidative Stress: Application Notes and Protocols for Researchers
For Immediate Distribution
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the effects of Blarcamesine (ANAVEX 2-73) on key oxidative stress markers. This compound, a sigma-1 receptor (σ1R) agonist, has demonstrated neuroprotective properties by mitigating oxidative stress and mitochondrial dysfunction, which are implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4]
Introduction to this compound and Oxidative Stress
This compound acts as an agonist for the sigma-1 receptor, which is strategically located at the mitochondria-associated endoplasmic reticulum membrane.[1] Activation of this receptor by this compound helps to modulate calcium homeostasis, reduce endoplasmic reticulum stress, and prevent mitochondrial dysfunction. This mechanism of action is crucial in combating oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In the context of neurodegenerative diseases, excessive oxidative stress leads to damage of lipids, proteins, and DNA, contributing to cellular apoptosis. Preclinical studies have shown that this compound can prevent increases in lipid peroxidation and exhibits both anti-oxidant and anti-apoptotic activities.
This document outlines protocols for assessing the impact of this compound on three key classes of oxidative stress biomarkers: markers of lipid peroxidation, DNA damage, and the status of the primary endogenous antioxidant, glutathione. Additionally, a method to evaluate the activity of the critical antioxidant enzyme, superoxide (B77818) dismutase, is provided.
Key Oxidative Stress Markers and Measurement Techniques
To comprehensively evaluate the antioxidant effects of this compound, a panel of validated biomarkers should be assessed. The following table summarizes key markers and the methodologies detailed in this document.
| Biomarker Category | Specific Marker | Recommended Assay | Sample Type(s) |
| Lipid Peroxidation | Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Tissue homogenates, Cell lysates, Plasma |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Enzyme-Linked Immunosorbent Assay (ELISA) | Urine, Plasma, Serum, Tissue DNA extracts |
| Antioxidant Status | Reduced (GSH) & Oxidized (GSSG) Glutathione | DTNB-Based Colorimetric Assay | Tissue homogenates, Cell lysates, Blood |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | Colorimetric Activity Assay | Tissue homogenates, Cell lysates, Erythrocytes |
Signaling Pathway of this compound in Mitigating Oxidative Stress
The following diagram illustrates the proposed signaling pathway through which this compound exerts its protective effects against oxidative stress.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Sigma-1 Receptor Expression Following Blarcamesine Treatment
Introduction
The sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] It plays a crucial role in regulating numerous cellular processes, including calcium homeostasis, oxidative stress responses, and mitochondrial function, making it a key modulator of neuronal health.[3][4] Dysregulation of S1R has been implicated in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2]
Blarcamesine (ANAVEX®2-73) is an orally available, selective S1R agonist that is under investigation for the treatment of several neurodegenerative and neurodevelopmental disorders. Its mechanism of action is centered on the activation of S1R, which helps restore cellular homeostasis and promotes neuroprotection. Studies have shown that treatment with this compound can lead to a significant increase in S1R mRNA expression, which correlates with clinical efficacy.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and localization of S1R within tissue samples. This allows researchers to assess the baseline expression of the receptor and to quantify changes in its expression levels or subcellular distribution following treatment with this compound. These application notes provide a detailed protocol for the immunohistochemical detection of the sigma-1 receptor in brain tissue, tailored for studies investigating the effects of this compound.
Sigma-1 Receptor Signaling Pathway
Activation of the sigma-1 receptor by an agonist like this compound initiates a cascade of downstream signaling events that contribute to neuroprotection and cellular resilience. This involves modulating calcium signaling between the ER and mitochondria, reducing ER stress, and promoting cell survival pathways.
Quantitative Data Presentation
Proper quantification of IHC results is critical. The following tables provide templates for organizing experimental parameters and results.
Table 1: Recommended Antibody and Working Dilutions
| Antibody Name | Host Species | Catalog Number | Application | Recommended Dilution |
|---|---|---|---|---|
| Anti-Sigma-1 Receptor | Rabbit Polyclonal | Thermo Fisher: 42-3300 | IHC, WB | 1:250 - 1:1000 for IHC |
| Anti-Sigma-1 Receptor | Rabbit Monoclonal | Cell Signaling: #61994 | IHC, WB | 1:500 - 1:2000 for IHC |
| Goat anti-Rabbit IgG (H+L), HRP | Goat | Varies | IHC | 1:500 - 1:5000 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Goat | Varies | IF | 1:500 - 1:2000 |
Note: Optimal dilutions should be determined empirically by the end-user.
Table 2: IHC Staining Scoring Criteria
| Score | Staining Intensity | Percentage of Positive Cells | Description |
|---|---|---|---|
| 0 | No staining | 0% | No detectable staining in cells. |
| 1 | Weak | <10% | Faint staining in a small fraction of cells. |
| 2 | Moderate | 10-50% | Moderate staining in a significant portion of cells. |
| 3 | Strong | >50% | Intense staining in the majority of cells. |
Table 3: Example of Quantitative Analysis of S1R Immunoreactivity
| Treatment Group | N | Brain Region | Average IHC Score (Mean ± SEM) | % Change vs. Vehicle | p-value |
|---|---|---|---|---|---|
| Vehicle Control | 8 | Hippocampus (CA1) | 1.2 ± 0.2 | - | - |
| This compound (10 mg/kg) | 8 | Hippocampus (CA1) | 2.8 ± 0.3 | +133% | <0.01 |
| Vehicle Control | 8 | Cortex (Layer V) | 1.5 ± 0.2 | - | - |
| this compound (10 mg/kg) | 8 | Cortex (Layer V) | 2.9 ± 0.4 | +93% | <0.05 |
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the IHC protocol for detecting the sigma-1 receptor.
Detailed Immunohistochemistry Protocol
This protocol is optimized for detecting S1R in paraformaldehyde (PFA)-fixed, free-floating rodent brain sections.
1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS), 0.3% Triton X-100 in PBS
-
Primary Antibody Diluent: 2% NGS, 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-Sigma-1 Receptor (see Table 1)
-
Secondary Antibody: HRP-conjugated or fluorescent-conjugated (see Table 1)
-
Antigen Retrieval Solution (choose one):
-
SDS Method: 1% Sodium Dodecyl Sulfate (SDS) in PBS.
-
Urea Method: 6M Urea in 0.1M Tris-HCl (pH 9.5).
-
-
3,3'-Diaminobenzidine (DAB) substrate kit (for chromogenic detection)
-
DAPI or Hematoxylin (for counterstaining)
-
Mounting Medium (e.g., DPX for chromogenic, aqueous for fluorescent)
2. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA at 4°C overnight.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks (24-48 hours).
-
Cut 30-40 µm sections using a freezing microtome or vibratome and store in a cryoprotectant solution at -20°C.
3. Antigen Retrieval (Crucial Step for S1R) S1R is located in the ER membrane, and its detection is often significantly improved by a robust antigen retrieval step.
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Option A (SDS Method): Incubate sections in 1% SDS solution for 10 minutes at room temperature.
-
Option B (Urea Method): Incubate sections in 6M Urea solution at 80°C for 10 minutes.
-
Thoroughly wash sections three times in PBS for 10 minutes each to remove all traces of the retrieval solution.
4. Immunohistochemical Staining
-
Blocking: Incubate sections in Blocking Buffer for 1-2 hours at room temperature with gentle agitation.
-
Primary Antibody: Incubate sections in the primary antibody (diluted in Primary Antibody Diluent) overnight at 4°C with gentle agitation.
-
Washing: Wash sections three times in PBS containing 0.1% Triton X-100 (PBS-T) for 15 minutes each.
-
Secondary Antibody: Incubate sections in the appropriate secondary antibody (diluted in Primary Antibody Diluent) for 2 hours at room temperature. For fluorescent staining, protect from light from this point forward.
-
Washing: Wash sections three times in PBS for 15 minutes each.
5. Detection and Visualization
-
For Chromogenic Detection (DAB):
-
Incubate sections with an Avidin-Biotin Complex (ABC) reagent if using a biotinylated secondary antibody.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions until the desired stain intensity is reached.
-
Stop the reaction by washing with PBS.
-
-
For Fluorescent Detection:
-
Proceed directly to counterstaining after the final secondary antibody wash.
-
6. Counterstaining and Mounting
-
Counterstain: Briefly incubate sections in Hematoxylin (for DAB) or DAPI (for fluorescence) to visualize cell nuclei.
-
Mounting: Mount sections onto gelatin-coated slides.
-
Dehydration (for DAB): Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and coverslip using a permanent mounting medium like DPX.
-
Coverslipping (for Fluorescence): Directly coverslip with an aqueous, anti-fade mounting medium.
7. Image Acquisition and Analysis
-
Capture images using a bright-field or fluorescence microscope.
-
Ensure all imaging parameters (e.g., exposure time, gain) are kept constant across all experimental groups.
-
Quantify the staining intensity and the number of positive cells in defined regions of interest using image analysis software (e.g., ImageJ/Fiji) and the scoring criteria outlined in Table 2.
Application Notes and Troubleshooting
-
Expected Results: Following treatment with this compound, an S1R agonist, an increase in S1R immunoreactivity may be observed. This could manifest as an increase in staining intensity or an increase in the number of S1R-positive cells. Pay close attention to any changes in the subcellular localization of the receptor.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to have high S1R expression (e.g., liver, specific brain regions) to validate the protocol.
-
Isotype Control: Use a non-immune IgG from the same host species as the primary antibody at the same concentration to ensure the observed staining is specific.
-
-
Troubleshooting:
Issue Possible Cause Solution No/Weak Staining Ineffective antigen retrieval Optimize AR time and temperature; try an alternative method (SDS vs. Urea). Primary antibody concentration too low Perform a dilution curve to find the optimal concentration. Inactive secondary antibody/reagents Use fresh reagents and antibodies. High Background Insufficient blocking Increase blocking time or add a different blocking agent (e.g., BSA). Primary antibody concentration too high Reduce the primary antibody concentration. Inadequate washing Increase the number and duration of wash steps. Non-specific Staining Cross-reactivity of secondary antibody Use a pre-adsorbed secondary antibody. | | Endogenous peroxidase activity (DAB) | Add a hydrogen peroxide quenching step before blocking. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]
Application of Blarcamesine in Primary Neuronal Cultures: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX®2-73) is an experimental drug under investigation for a variety of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease, Parkinson's disease, and Rett syndrome.[1][2][3] Its primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][4] S1R activation plays a crucial role in maintaining cellular homeostasis, promoting neuroprotection, and enhancing synaptic plasticity. This compound also exhibits agonist activity at muscarinic M1 receptors. In preclinical studies, this compound has demonstrated neuroprotective, anti-amnesic, anticonvulsant, and anti-depressant properties. This document provides detailed application notes and protocols for the use of this compound in primary neuronal cultures to investigate its neuroprotective and neurorestorative effects.
Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate several key cellular pathways through the activation of the Sigma-1 Receptor. S1R activation by this compound initiates a cascade of events that collectively contribute to neuronal protection and functional restoration. These include:
-
Autophagy Enhancement: this compound promotes autophagy, the cellular process for clearing protein aggregates and damaged organelles. This is achieved by modulating the interaction of S1R with autophagy-related proteins, facilitating autophagosome biogenesis and lysosomal fusion.
-
Mitochondrial Function and Stability: By activating S1R at the mitochondria-associated ER membrane, this compound helps regulate calcium signaling between these two organelles, which is critical for maintaining mitochondrial function and reducing oxidative stress.
-
Neuroinflammation Suppression: S1R activation has been shown to suppress neuroinflammatory responses, a key component in the pathology of many neurodegenerative diseases.
-
Neurogenesis and Neurite Outgrowth: Studies with S1R agonists have demonstrated the promotion of neurite outgrowth and neuronal differentiation.
-
Reduction of Apoptosis: this compound has been shown to mitigate cell death by reducing oxidative stress and modulating apoptotic pathways.
Data Presentation
The following table summarizes the affinity of this compound for its primary targets. Note that specific dose-response data in primary neuronal cultures is limited in publicly available literature; therefore, recommended concentrations for in vitro assays are extrapolated from its known affinity and data from other S1R agonists.
| Target | Affinity (IC50) | Recommended Concentration Range for in vitro studies | Reference |
| Sigma-1 Receptor (S1R) | 860 nM | 100 nM - 10 µM | |
| Muscarinic M1 Receptor | 5 µM | 1 µM - 20 µM | |
| NMDA Receptor | 8 µM | 1 µM - 25 µM |
Experimental Protocols
The following protocols are adapted from standard methodologies for primary neuronal culture and provide a framework for investigating the effects of this compound.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Primary cortical or hippocampal neurons cultured on poly-D-lysine coated plates
-
This compound (ANAVEX®2-73)
-
Neurobasal medium with B-27 supplement
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture primary neurons for 7-10 days in vitro (DIV).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 100 nM, 1 µM, 10 µM) in culture medium.
-
Pre-treat the neuronal cultures with this compound-containing medium or vehicle control for 24 hours.
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 50-100 µM for 24 hours. A control group without glutamate should be included.
-
After the incubation period, collect the culture supernatant to measure LDH release, an indicator of cell death.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Quantify cell viability and compare the protective effects of different concentrations of this compound against glutamate toxicity.
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on promoting the growth of neurites, an indicator of neuronal health and plasticity.
Materials:
-
Primary cortical neurons
-
This compound
-
Poly-D-lysine coated 96-well plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Seed primary cortical neurons at a low density in poly-D-lysine coated 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or a vehicle control. A positive control, such as Brain-Derived Neurotrophic Factor (BDNF), can be included.
-
Culture the neurons for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify neurite length, number of branches, and number of neurites per neuron.
Assessment of Mitochondrial Membrane Potential
This assay measures the effect of this compound on mitochondrial health by assessing the mitochondrial membrane potential (ΔΨm).
Materials:
-
Primary hippocampal or cortical neurons cultured on glass-bottom dishes
-
This compound
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Fluorescence microscope
Protocol:
-
Culture primary neurons for 7-10 DIV.
-
Treat the neurons with this compound (e.g., 1 µM, 10 µM) or vehicle for a desired period (e.g., 24 hours). A known mitochondrial uncoupler like FCCP can be used as a control for depolarization.
-
Load the cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) in culture medium for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS or imaging buffer.
-
Acquire fluorescent images using a microscope equipped with appropriate filters for the chosen dye. For JC-1, both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence should be captured.
-
Quantify the fluorescence intensity. For JC-1, the ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.
Autophagy Flux Assay
This protocol uses a tandem fluorescent-tagged LC3 reporter to monitor the effect of this compound on autophagic flux.
Materials:
-
Primary neurons
-
This compound
-
mCherry-EGFP-LC3B viral vector or plasmid
-
Transfection or transduction reagents
-
Fluorescence microscope
Protocol:
-
Transduce or transfect primary neurons with the mCherry-EGFP-LC3B construct.
-
Allow for expression of the reporter protein (typically 48-72 hours).
-
Treat the neurons with this compound (e.g., 1 µM, 10 µM) or vehicle for a specified duration (e.g., 6-24 hours). A known autophagy inducer (e.g., rapamycin) and inhibitor (e.g., bafilomycin A1) should be used as controls.
-
Fix the cells if necessary, although live-cell imaging is preferred.
-
Acquire images using a fluorescence microscope with filters for both EGFP and mCherry.
-
Analyze the images to quantify the number of EGFP-positive (autophagosomes) and mCherry-positive/EGFP-negative (autolysosomes) puncta. An increase in red-only puncta indicates a successful autophagic flux.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for neuroprotection assay.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects.
References
Western Blot Analysis of Apoptotic Pathways Modulated by Blarcamesine
Application Notes and Protocols for Researchers
Introduction
Blarcamesine (ANAVEX®2-73) is an investigational small molecule drug candidate with potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease. Its mechanism of action is primarily attributed to its role as a sigma-1 receptor (S1R) agonist, which is crucial in modulating endoplasmic reticulum (ER) stress and mitochondrial function. A significant aspect of this compound's neuroprotective effect is its ability to inhibit apoptotic pathways, thereby promoting neuronal survival.
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are proteases that execute the final stages of cell death. Western blot analysis is a powerful and widely used technique to investigate the expression and activation of these apoptotic proteins, providing valuable insights into the efficacy and mechanism of action of therapeutic agents like this compound.
These application notes provide a detailed overview and protocols for utilizing Western blot analysis to study the effects of this compound on key apoptotic signaling pathways.
Key Apoptotic Markers for this compound Research
Western blot analysis can be employed to quantify the changes in the expression levels of several key proteins involved in apoptosis following treatment with this compound. The primary targets of interest include:
-
Bcl-2 Family Proteins: This family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate. This compound has been shown to modulate this ratio to favor cell survival.
-
Cytochrome c: This protein is typically located in the mitochondrial intermembrane space. Upon induction of apoptosis, it is released into the cytosol, where it participates in the activation of caspase-9 and the formation of the apoptosome. Detecting cytochrome c in the cytosolic fraction is a hallmark of the intrinsic apoptotic pathway.
-
Caspases: These proteases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Initiator caspases (e.g., caspase-9) are activated early in the apoptotic cascade, while executioner caspases (e.g., caspase-3) cleave a broad range of cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.
-
Poly (ADP-ribose) polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive. The detection of cleaved PARP is a reliable indicator of caspase-3 activity and late-stage apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Lahmy et al. (2015), which investigated the effects of this compound (ANAVEX2-73) in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide injection. The data was obtained through Western blot analysis of hippocampal tissue.
Table 1: Effect of this compound on the Bax/Bcl-2 Ratio
| Treatment Group | Bax/Bcl-2 Ratio (Arbitrary Units) | Fold Change vs. Aβ25-35 |
| Scrambled Aβ (Control) | 1.0 ± 0.1 | - |
| Aβ25-35 | 1.8 ± 0.2 | 1.0 |
| Aβ25-35 + this compound (0.3 mg/kg) | 1.1 ± 0.15 | ↓ 0.61 |
Data are presented as mean ± SEM. The data indicates that this compound treatment significantly prevents the Aβ25-35-induced increase in the pro-apoptotic Bax/Bcl-2 ratio.[1]
Table 2: Effect of this compound on Cytochrome c Release
| Treatment Group | Cytosolic/Mitochondrial Cytochrome c Ratio | Fold Change vs. Aβ25-35 |
| Scrambled Aβ (Control) | 1.0 ± 0.2 | - |
| Aβ25-35 | 2.5 ± 0.4 | 1.0 |
| Aβ25-35 + this compound (0.3 mg/kg) | 1.2 ± 0.3 | ↓ 0.48 |
Data are presented as mean ± SEM. The data demonstrates that this compound treatment effectively inhibits the Aβ25-35-induced release of cytochrome c from the mitochondria into the cytosol.[1]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key apoptotic signaling pathway affected by this compound and the general workflow for its analysis using Western blotting.
Caption: Apoptotic pathway modulated by this compound.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Bax and Bcl-2
Objective: To determine the effect of this compound on the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Cell or tissue lysates (e.g., from hippocampus as in Lahmy et al., 2015)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (appropriate percentage for proteins of ~21 kDa for Bax and ~26 kDa for Bcl-2)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Bax, Rabbit anti-Bcl-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples or lyse cell pellets in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Bax or anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using appropriate software.
-
Normalize the band intensity of Bax and Bcl-2 to the loading control.
-
Calculate the Bax/Bcl-2 ratio for each sample.
-
Protocol 2: Western Blot Analysis of Cytochrome c Release
Objective: To assess the effect of this compound on the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
In addition to the materials listed in Protocol 1:
-
Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer
-
Primary antibody: Mouse anti-cytochrome c
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Mitochondrial and cytosolic markers (e.g., anti-COX IV for mitochondria, anti-GAPDH for cytosol)
Procedure:
-
Subcellular Fractionation:
-
Homogenize cells or tissues in ice-cold mitochondrial isolation buffer using a Dounce homogenizer.
-
Perform differential centrifugation to separate the cytosolic and mitochondrial fractions.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with isolation buffer and resuspend it in lysis buffer.
-
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
-
Western Blotting:
-
Follow steps 3-6 from Protocol 1, loading equal amounts of protein from the cytosolic and mitochondrial fractions into separate lanes.
-
Probe the membranes with the anti-cytochrome c antibody.
-
To verify the purity of the fractions, probe separate blots with antibodies against mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers.
-
-
Data Analysis:
-
Quantify the band intensity of cytochrome c in both the cytosolic and mitochondrial fractions.
-
Calculate the ratio of cytosolic to mitochondrial cytochrome c for each experimental condition.
-
Conclusion
Western blot analysis is an indispensable tool for elucidating the anti-apoptotic mechanisms of this compound. By quantifying the changes in key apoptotic proteins such as the Bcl-2 family members and cytochrome c, researchers can gain a deeper understanding of how this compound promotes cell survival. The protocols and data presented here provide a framework for investigating the role of this compound in modulating apoptotic pathways, which is critical for its development as a potential therapeutic for neurodegenerative diseases.
References
Application Notes and Protocols: Behavioral Testing in Mice Treated with Blarcamesine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blarcamesine (ANAVEX®2-73) is an investigational small molecule drug candidate with a novel mechanism of action, primarily acting as a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator.[1][2][3] Preclinical studies in various mouse models of neurological disorders, including Alzheimer's disease, Rett syndrome, and Fragile X syndrome, have demonstrated its potential to ameliorate cognitive and behavioral deficits.[2][3][4][5] These application notes provide a summary of the behavioral effects of this compound in mice and detailed protocols for key behavioral assays used to assess its efficacy.
This compound's activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is believed to restore cellular homeostasis by modulating calcium signaling, improving mitochondrial function, and promoting autophagy.[6][7] This upstream regulatory action has been linked to neuroprotective effects, including the reduction of oxidative stress and neuroinflammation.[5]
Data Presentation
The following tables summarize the quantitative data from behavioral studies of this compound in a murine model of Fragile X syndrome (Fmr1 knockout mice). The data is extracted from Reyes et al., 2021, "Effects of the sigma-1 receptor agonist this compound in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy."
Table 1: Open Field Test - Locomotor Activity
| Group | Treatment (1 mg/kg IP, bid, 14 days) | Mean Total Distance Traveled (Squares Crossed) | SEM |
| Wild Type (WT) | Vehicle | ~225 | ~15 |
| Fmr1 KO | Vehicle | ~350 | ~20 |
| Wild Type (WT) | This compound | ~220 | ~15 |
| Fmr1 KO | This compound | ~230 | ~18 |
Source: Data estimated from graphical representation in Reyes et al., 2021.
Table 2: Contextual Fear Conditioning - Associative Learning and Memory
| Group | Treatment (1 mg/kg IP, bid, 14 days) | Mean Freezing Behavior (%) | SEM |
| Wild Type (WT) | Vehicle | ~55% | ~5% |
| Fmr1 KO | Vehicle | ~25% | ~4% |
| Wild Type (WT) | This compound | ~58% | ~6% |
| Fmr1 KO | This compound | ~50% | ~5% |
Source: Data estimated from graphical representation in Reyes et al., 2021.
Table 3: Marble Burying Test - Anxiety and Repetitive Behavior
| Group | Treatment (1 mg/kg IP, bid, 14 days) | Mean Number of Marbles Buried | SEM |
| Wild Type (WT) | Vehicle | ~12 | ~1.5 |
| Fmr1 KO | Vehicle | ~5 | ~1 |
| Wild Type (WT) | This compound | ~13 | ~1.5 |
| Fmr1 KO | This compound | ~8 | ~1.2 |
Source: Data estimated from graphical representation in Reyes et al., 2021.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
References
- 1. Effects of the sigma-1 receptor agonist this compound in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Effects of the sigma-1 receptor agonist this compound in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy | Semantic Scholar [semanticscholar.org]
- 3. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. fragilexnewstoday.com [fragilexnewstoday.com]
- 5. Effects of the sigma-1 receptor agonist this compound in a murine model of fragile X syndrome: neurobehavioral phenotypes and receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A precision medicine framework using artificial intelligence for the identification and confirmation of genomic biomarkers of response to an Alzheimer's disease therapy: Analysis of the this compound (ANAVEX2‐73) Phase 2a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Blarcamesine Solubility Challenges in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with Blarcamesine (ANAVEX 2-73) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro and in vivo experiments?
A1: this compound (also known as ANAVEX 2-73) is an experimental small molecule drug that acts as an agonist for the sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors.[1][2] It is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Rett syndrome.[1][3] Like many small molecules, this compound has limited aqueous solubility, which can lead to precipitation when preparing solutions in common experimental buffers like phosphate-buffered saline (PBS). This can result in inaccurate dosing and unreliable experimental outcomes.[4]
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: this compound is readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to prepare high-concentration stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?
A3: This phenomenon is known as "solvent-shifting precipitation" or "crashing out." It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous buffer where it is poorly soluble. To prevent this, a gradual dilution process and the use of co-solvents and/or surfactants are recommended.
Q4: Are there established protocols for preparing stable aqueous solutions of this compound for in vivo studies?
A4: Yes, several protocols utilize a combination of solvents and excipients to create stable formulations for animal studies. These typically involve a multi-step process of dissolving this compound in DMSO, followed by the addition of co-solvents like PEG300 and surfactants like Tween-80 before the final dilution in saline.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experimental solutions.
Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer to below its solubility limit.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity in cellular assays.
-
Utilize Co-solvents and Surfactants: For higher concentrations, especially for in vivo studies, the use of co-solvents and surfactants is highly recommended. These agents help to keep the hydrophobic drug in solution.
-
Stepwise Dilution: Instead of a single large dilution, add the this compound stock solution to the aqueous buffer in a stepwise manner with continuous mixing.
-
Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of this compound.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Form | Concentration | Notes | Reference |
| Ethanol | Crystalline Solid | ~30 mg/mL | - | |
| Dimethylformamide | Crystalline Solid | ~30 mg/mL | - | |
| DMSO | Crystalline Solid | Slightly Soluble | - | |
| DMSO | Hydrochloride Salt | 25 mg/mL | Requires sonication. | |
| DMSO | Hydrochloride Salt | 55 mg/mL | Sonication recommended. | |
| DMSO | Hydrochloride Salt | 64 mg/mL | Use fresh, anhydrous DMSO. | |
| Water | Hydrochloride Salt | 100 mg/mL | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Stable Aqueous Formulation for In Vivo Studies
This protocol is adapted from formulations used in preclinical studies.
-
Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a separate sterile tube, prepare the vehicle solution. The following are examples of vehicle compositions:
-
Formulation A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Formulation B: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
-
To prepare the final formulation, add the components of the vehicle solution sequentially, ensuring each component is fully dissolved before adding the next.
-
Slowly add the this compound DMSO stock solution to the vehicle solution while vortexing to achieve the final desired concentration (e.g., ≥ 2.5 mg/mL).
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh before each experiment.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing a stable this compound formulation.
This compound Signaling Pathway
This compound's mechanism of action involves the activation of the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface. S1R activation plays a crucial role in maintaining cellular homeostasis through the modulation of several downstream pathways.
Simplified Signaling Pathway of this compound
Caption: this compound activates S1R, promoting cellular homeostasis.
References
Technical Support Center: Optimizing Blarcamesine Concentration for In Vitro Neuroprotection Assays
Welcome to the technical support center for optimizing blarcamesine (ANAVEX®2-73) concentration in your in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist for the sigma-1 (σ1) and muscarinic acetylcholine (B1216132) M1 receptors.[1] Its neuroprotective effects are attributed to its ability to restore cellular homeostasis by modulating pathways involved in endoplasmic reticulum (ER) stress, mitochondrial function, oxidative stress, and autophagy.[2][3][4][5][6]
Q2: What is a good starting concentration range for this compound in an in vitro neuroprotection assay?
A2: Based on its binding affinity and data from studies on other sigma-1 receptor agonists, a good starting concentration range to test for this compound's neuroprotective effects is from the high nanomolar to the low micromolar range (e.g., 100 nM to 20 µM).[1][3] The optimal concentration will be cell type and insult-dependent, so a dose-response experiment is crucial.
Q3: Which neuronal cell lines are suitable for testing this compound?
A3: Commonly used human neuroblastoma cell lines like SH-SY5Y are a suitable model for studying neuroprotection against toxins like amyloid-beta.[2] Other neuronal cell lines such as PC12 or primary neuronal cultures can also be used, but culture conditions and this compound concentrations may need further optimization.
Q4: What are some common neurotoxic insults to use in these assays?
A4: To model neurodegenerative conditions in vitro, you can use various insults, including:
-
Amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42): To model Alzheimer's disease pathology.[3]
-
Glutamate (B1630785): To induce excitotoxicity, a mechanism relevant in various neurological disorders.
-
Hydrogen peroxide (H₂O₂): To induce oxidative stress.
-
Rotenone: An inhibitor of mitochondrial complex I, used to model Parkinson's disease.[7]
Q5: How can I measure the neuroprotective effect of this compound?
A5: Neuroprotection is typically assessed by measuring cell viability after exposing the cells to a neurotoxic insult in the presence or absence of this compound. Common cell viability assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial metabolic activity.
-
LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
Troubleshooting Guides
Issue 1: High variability or unexpected results in the MTT assay.
Possible Cause 1: Interference from this compound's Antioxidant Properties.
This compound has known antioxidant properties which could potentially interfere with the MTT assay by directly reducing the MTT reagent, leading to a false positive signal for cell viability.[6][8]
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free media. If a color change occurs, it indicates direct reduction of MTT.
-
Use an alternative viability assay: If interference is confirmed, consider using an assay based on a different principle, such as the LDH assay, which measures membrane integrity.
-
Possible Cause 2: Sub-optimal this compound Concentration.
The neuroprotective effect of this compound is dose-dependent. Concentrations that are too low may not be effective, while very high concentrations could potentially be toxic.
-
Troubleshooting Steps:
-
Perform a wide-range dose-response curve: Test a broad range of this compound concentrations (e.g., 10 nM to 50 µM) to identify the optimal protective window.
-
Consult literature for similar compounds: Research effective concentrations of other sigma-1 receptor agonists in similar in vitro models to guide your concentration selection. For example, the sigma-1 agonist PPBP showed neuroprotection in primary neurons at concentrations between 5 and 20 µM.[1]
-
Issue 2: No observable neuroprotective effect of this compound.
Possible Cause 1: Inappropriate Neurotoxic Insult Concentration or Exposure Time.
The severity of the neurotoxic insult needs to be optimized to create a window where a protective effect can be observed. If the insult is too strong, it may overwhelm any potential protective effects of this compound.
-
Troubleshooting Steps:
-
Titrate the neurotoxin: Perform a dose-response experiment with your chosen neurotoxin (e.g., amyloid-beta, glutamate) to determine the EC50 (the concentration that causes 50% cell death). Aim to use a concentration around the EC50 for your neuroprotection assay.
-
Optimize exposure time: The duration of exposure to the neurotoxin can also be critical. Test different time points to find the optimal window for observing neuroprotection.
-
Possible Cause 2: Cell Health and Culture Conditions.
The general health and density of your cell cultures can significantly impact the outcome of neuroprotection assays.
-
Troubleshooting Steps:
-
Ensure healthy cell cultures: Regularly check your cells for proper morphology and growth. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Optimize cell seeding density: The number of cells seeded per well can affect their response to both the neurotoxin and the therapeutic compound. Optimize the seeding density to ensure a consistent and reproducible assay.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its targets for in vitro studies. Note that optimal concentrations for neuroprotection are highly dependent on the specific experimental conditions.
| Parameter | Value | Context | Source |
| This compound (ANAVEX 2-73) IC₅₀ | 860 nM | Sigma-1 Receptor Binding | [9] |
| This compound (ANAVEX 2-73) Affinity | High Nanomolar | Sigma-1 Receptor | [3] |
| This compound (ANAVEX 2-73) Affinity | Low Micromolar | Muscarinic Receptor | [3] |
| Effective Neuroprotective Concentration (Sigma-1 Agonist PPBP) | 5 - 20 µM | Against glutamate and oxygen-glucose deprivation in primary cortical neurons. | [1] |
| Suggested Starting Concentration Range for this compound | 100 nM - 20 µM | For in vitro neuroprotection assays. | Inferred from[1][3] |
Experimental Protocols
General Protocol for In Vitro Neuroprotection Assay using SH-SY5Y cells
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Pre-treatment with this compound:
-
Prepare a dilution series of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Prepare your chosen neurotoxic agent (e.g., amyloid-beta 25-35) at the desired concentration in cell culture medium.
-
Add the neurotoxin to the wells already containing this compound.
-
Include a control group of cells treated with the neurotoxin alone.
-
Incubate for the optimized exposure time (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve for this compound's neuroprotective effect.
-
Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: General experimental workflow for in vitro neuroprotection assays.
Caption: Troubleshooting logic for this compound neuroprotection assays.
References
- 1. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anavex.com [anavex.com]
- 5. anavex.com [anavex.com]
- 6. anavex.com [anavex.com]
- 7. scialert.net [scialert.net]
- 8. seekingalpha.com [seekingalpha.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Blarcamesine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Blarcamesine (ANAVEX2-73) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
This compound is primarily an agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] It also demonstrates agonist activity at the muscarinic acetylcholine (B1216132) M1 receptor and the ionotropic glutamate (B1630785) NMDA receptor to a lesser extent.[3]
Q2: An unexpected phenotype is observed in our cells upon this compound treatment. How can we determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:
-
Confirm Target Expression: Verify that your cell line expresses the sigma-1 receptor (SIGMAR1), as well as muscarinic M1 and NMDA receptors, at the mRNA and protein levels.
-
Use a Tool Compound: Employ a structurally different S1R agonist. If this compound recapitulates the observed phenotype, it is more likely an on-target S1R effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of SIGMAR1. The disappearance of the phenotype in knockout cells treated with this compound strongly suggests an on-target effect.
-
Dose-Response Correlation: Compare the concentration of this compound required to elicit the unexpected phenotype with its known potency for S1R. A significant discrepancy may indicate an off-target interaction.
Q3: What are the common side effects of this compound observed in clinical trials, and could they be linked to off-target effects?
Commonly reported side effects in clinical trials include dizziness and confusion.[4] While the direct molecular off-targets causing these effects are not definitively established, they could theoretically arise from interactions with other receptors or ion channels in the central nervous system. Investigating this compound's activity on a broad panel of CNS-related targets could provide insights.
Q4: How should we interpret the results of a kinase profiling screen for this compound?
A kinase profiling screen (e.g., KINOMEscan) will reveal the percentage of inhibition of a wide range of kinases at a specific concentration of this compound. Key interpretation points include:
-
Potency: "Hits" are kinases that show significant inhibition (typically >90% at 1 µM or >65% at 10 µM).
-
Selectivity: A selective compound will have very few hits, whereas a non-selective compound will inhibit multiple kinases.
-
Follow-up: Potent off-target kinase hits should be validated with IC50 determination and investigated for their potential to cause the observed cellular phenotype.
Q5: What does a positive result in a Cellular Thermal Shift Assay (CETSA) signify?
A positive result in a CETSA, observed as a shift to a higher melting temperature for a protein in the presence of this compound, indicates direct binding of the compound to that protein in the cellular environment.[5] This is a strong indicator of target engagement. If a thermal shift is observed for a protein other than S1R, M1, or NMDA receptors, it suggests a potential off-target interaction.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity at High Concentrations of this compound
-
Potential Cause: Off-target effects are a common cause of toxicity at higher compound concentrations.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration range at which this compound shows its intended on-target effects (e.g., neuroprotection) versus the concentrations at which toxicity is observed.
-
Broad Panel Screening: Submit this compound for off-target screening against a broad panel of receptors and enzymes to identify potential off-target liabilities.
-
Investigate Apoptosis Pathways: If toxicity is observed, investigate the activation of apoptotic pathways (e.g., caspase activation, cytochrome c release) to understand the mechanism of cell death.
-
Issue 2: this compound Induces a Phenotype Inconsistent with Known S1R Signaling
-
Potential Cause: The phenotype may be mediated by an unknown off-target or through the modulation of a non-canonical S1R signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search to determine if similar phenotypes have been observed with other S1R agonists or with compounds acting on other potential targets.
-
Chemical Proteomics: Employ techniques such as affinity chromatography with a tagged version of this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Phenotypic Screening: Compare the this compound-induced phenotype with databases of phenotypes from a wide range of tool compounds to identify potential similarities and suggest possible off-targets.
-
Data Presentation
Table 1: Known Target Binding Affinities of this compound
| Target | Parameter | Value | Reference(s) |
| Sigma-1 Receptor (S1R) | IC50 | 860 nM | |
| Muscarinic M1 Receptor | Affinity | 5 µM | |
| NMDA Receptor | Affinity | 8 µM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (KINOMEscan®)
This protocol provides a general overview of a competitive binding assay to determine the kinase selectivity of this compound.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay Principle: A test compound is profiled against a panel of over 450 kinases. The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Assay Execution:
-
Kinases are fused to a T7 phage.
-
The test compound (this compound) is mixed with the kinase-tagged phage and a ligand-immobilized solid support.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the phage DNA.
-
-
Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a "hit" is <35% Ctrl.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound or a vehicle control (e.g., DMSO) at the desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of a specific protein of interest using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Blarcamesine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of Blarcamesine (ANAVEX 2-73) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical animal models?
A1: this compound is an orally available drug candidate.[1][2][3][4][5][6][7][8][9][10][11] In preclinical studies, it has been administered to animal models, including mice and rats, via oral gavage.[12] While intravenous (IV) administration can be used to determine absolute bioavailability, oral administration is common for efficacy studies, mimicking the intended clinical route.[13][6]
Q2: What are the known formulation strategies for this compound?
A2: Specific details of the formulations used in early preclinical animal studies are not extensively published. However, Anavex Life Sciences holds patents for various formulations, including crystalline forms of the dihydrogen phosphate (B84403) salt, transdermal patches, and enteric-coated oral dosage forms.[3][14] For research purposes, creating a stable and homogenous suspension or solution is crucial for consistent results.
Q3: Are there any known pharmacokinetic data for this compound in animal models?
Q4: What are the potential reasons for low or variable oral bioavailability of this compound in my animal experiments?
A4: Several factors can contribute to low or variable oral bioavailability of a compound like this compound in animal models:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound may have low solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting its dissolution and subsequent absorption.[15]
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.[15]
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the GI lumen.[15]
-
Improper Gavage Technique: Inconsistent delivery of the dose to the stomach can be a major source of variability.[15]
-
Formulation Inconsistency: If using a suspension, non-uniform dispersion of the compound can lead to inaccurate dosing.[15]
-
Gastrointestinal Conditions: The presence of food can alter GI motility and pH, affecting drug dissolution and absorption.[15]
Troubleshooting Guides
Problem: Low Systemic Exposure After Oral Gavage
This guide addresses the issue of observing lower-than-expected plasma concentrations of this compound after oral administration in animal models.
| Possible Cause | Troubleshooting Tip |
| Poor Compound Solubility | Develop a formulation to enhance solubility. Consider using excipients such as lipids, polymers, or surfactants. For example, a lipid-based formulation can improve the absorption of lipophilic drugs.[16] |
| First-Pass Metabolism | While difficult to mitigate directly, understanding the metabolic profile can inform dosing strategies. Higher doses may be required to achieve therapeutic concentrations, but this must be balanced with potential toxicity. |
| P-glycoprotein (P-gp) Efflux | To investigate if P-gp efflux is a limiting factor, a pilot study can be conducted with a known P-gp inhibitor. A significant increase in this compound exposure in the presence of the inhibitor would suggest a role for this transporter.[15] |
| Degradation in GI Tract | The stability of this compound in simulated gastric and intestinal fluids can be assessed in vitro. If degradation is observed, enteric-coated formulations, as mentioned in a recent patent, could be a potential solution for future development.[3][14] |
Problem: High Variability in Plasma Concentrations Between Animals
This guide provides steps to minimize variability in drug exposure across different animals in the same study group.
| Possible Cause | Troubleshooting Tip |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes and verify correct placement before administration to avoid accidental tracheal delivery.[15] |
| Non-homogenous Formulation | If using a suspension, ensure it is continuously mixed or vortexed between dosing each animal to maintain a uniform dispersion. Prepare fresh formulations for each experiment.[15] |
| Variable Gastric Content | Fasting animals for a few hours (e.g., 3-4 hours) before dosing can help standardize conditions in the GI tract.[15] |
| Animal Stress | Stress can alter gastrointestinal physiology. Handle animals consistently and allow for an acclimatization period before the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol describes a common method for preparing a simple suspension for oral administration in mice or rats.
-
Vehicle Selection: A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) (MC) in sterile water.
-
Preparation of Vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.
-
Continue stirring until a clear, viscous solution is formed.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the 0.5% MC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the desired final concentration.
-
-
Administration:
-
Before each administration, ensure the suspension is homogenous by vortexing.
-
Administer the suspension via oral gavage at a volume of 10 mL/kg for mice.[15]
-
Protocol 2: Assessing Absolute Oral Bioavailability
This protocol outlines a typical experimental design to determine the absolute oral bioavailability of this compound in mice.
-
Animal Groups:
-
Group 1 (Intravenous, IV): To receive this compound via tail vein injection.
-
Group 2 (Oral, PO): To receive this compound via oral gavage.
-
-
Dosing:
-
IV Group: Administer this compound (e.g., 1-2 mg/kg) dissolved in a suitable sterile vehicle for intravenous injection.
-
PO Group: Administer this compound (e.g., 10 mg/kg) as a prepared formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration from both groups (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation
The following tables are hypothetical examples to illustrate how quantitative data for this compound pharmacokinetics should be structured. Actual preclinical data for this compound is not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 80 ± 15 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 300 ± 50 | 450 ± 90 |
| Oral Bioavailability (F%) | - | 15% |
Table 2: Example Formulations for Improving Oral Bioavailability
| Formulation Vehicle | Description | Potential Advantage for this compound |
| 0.5% Methylcellulose | Aqueous suspension | Simple to prepare, suitable for initial screening. |
| 20% Captisol® (a cyclodextrin) | Aqueous solution | Can increase the solubility of hydrophobic compounds. |
| Lipid-based formulation (e.g., sesame oil with surfactants) | Self-emulsifying drug delivery system (SEDDS) | Can improve absorption of lipophilic drugs by utilizing lipid absorption pathways. |
Visualizations
Caption: Workflow for Determining Oral Bioavailability.
Caption: Factors Affecting Oral Bioavailability of this compound.
References
- 1. Frontiers | Advancements in drug delivery methods for the treatment of brain disease [frontiersin.org]
- 2. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anavex.com [anavex.com]
- 4. arianapharma.com [arianapharma.com]
- 5. Promising Results of Preclinical Study of ANAVEX®2-73 • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. Anavex Announces Positive Phase I Data For ANAVEX 2-73, Lead Candidate For The Treatment Of Alzheimer's - BioSpace [biospace.com]
- 7. This compound co-crystals for the manufacture of pharmaceutical dosage form - Patent US-12018005-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marketscreener.com [marketscreener.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. anavex.com [anavex.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. aragen.com [aragen.com]
- 16. anavex.com [anavex.com]
Mitigating Blarcamesine-induced cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Blarcamesine (ANAVEX 2-73) in their experiments. The focus is on mitigating potential cytotoxic effects observed at high concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with high concentrations of this compound.
Issue 1: Increased Cell Death Observed at High this compound Concentrations
-
Question: My cell viability assays (e.g., MTT, LDH) indicate a significant decrease in cell viability at high concentrations of this compound (>10 µM). What could be the cause and how can I mitigate this?
-
Answer: While this compound generally exhibits neuroprotective properties, high concentrations may lead to off-target effects or an overstimulation of its primary targets, the sigma-1 and muscarinic receptors.[1][2] This can potentially disrupt cellular homeostasis.
-
Possible Cause 1: Oxidative Stress. Some studies suggest that while sigma-1 receptor agonists are protective against pathological oxidative stress, they may increase reactive oxygen species (ROS) production under physiological conditions by enhancing mitochondrial complex I activity.[3] At supra-physiological concentrations of this compound, this effect could become cytotoxic.
-
Troubleshooting Steps:
-
Co-administration with Antioxidants: To determine if oxidative stress is the cause, co-treat cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, alongside high concentrations of this compound.
-
ROS Measurement: Quantify intracellular ROS levels using assays like DCFDA or CellROX Green/Deep Red to confirm an increase in oxidative stress.
-
Concentration Optimization: Carefully perform a dose-response curve to identify the optimal therapeutic window for your specific cell type, where protective effects are maximized and cytotoxicity is minimized.
-
-
Possible Cause 2: Cholinergic Overstimulation. this compound is a muscarinic receptor agonist.[1] Excessive stimulation of muscarinic receptors can lead to a state of cholinergic toxicity, characterized by an overabundance of intracellular signaling that can disrupt cellular function and viability.[4]
-
Troubleshooting Steps:
-
Co-treatment with Muscarinic Antagonists: To test for cholinergic overstimulation, co-administer a muscarinic antagonist like atropine. If the cytotoxicity is mitigated, it suggests a cholinergic mechanism.
-
Calcium Imaging: Monitor intracellular calcium levels. Prolonged, high levels of intracellular calcium can trigger apoptotic pathways.
-
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Question: I am observing high variability between wells in my cytotoxicity assays when using high concentrations of this compound. How can I improve the consistency of my results?
-
Answer: High variability in plate-based assays can stem from several factors, including inconsistent cell seeding, uneven drug distribution, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure your cell suspension is single-cell and evenly distributed to avoid clumps and ensure uniform cell numbers across wells.
-
Pipetting Technique: When adding this compound or assay reagents, mix gently and consistently. Avoid introducing bubbles, which can interfere with optical readings.
-
Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the established safety profile of this compound?
-
A1: Preclinical and clinical studies have shown that this compound has a good safety profile. Observed adverse events in clinical trials were generally mild to moderate and included dizziness and headache.
-
-
Q2: What are the known mechanisms of action for this compound?
-
A2: this compound is an agonist of the sigma-1 receptor and also modulates muscarinic receptors. Its therapeutic effects are attributed to the restoration of cellular homeostasis, neuroprotection, and anti-inflammatory properties.
-
-
Q3: At what concentration should I expect to see cytotoxic effects?
-
A3: The cytotoxic threshold for this compound is highly dependent on the cell type and experimental conditions. It is crucial to perform a thorough dose-response analysis for each new cell line or experimental setup. Cytotoxicity is not a typically reported effect at therapeutic concentrations.
-
-
Q4: Can the formulation of this compound affect its cytotoxicity?
-
A4: Yes, the solvent and its final concentration in the culture medium can have cytotoxic effects. Always run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in your experimental wells to account for any solvent-induced toxicity.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays to illustrate the potential effects of high-concentration this compound and the impact of mitigating agents. Note: This data is for illustrative purposes only and may not reflect actual experimental outcomes.
| Cell Line | This compound Concentration (µM) | Co-treatment | Exposure Time (hours) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| SH-SY5Y | 10 | None | 24 | 95 ± 5 | 105 ± 7 |
| SH-SY5Y | 50 | None | 24 | 45 ± 8 | 180 ± 12 |
| SH-SY5Y | 50 | 1 mM N-acetylcysteine | 24 | 80 ± 6 | 120 ± 9 |
| SH-SY5Y | 50 | 1 µM Atropine | 24 | 75 ± 7 | 125 ± 10 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, co-treatments (e.g., NAC, atropine), and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Include controls for maximum LDH release (lysed cells) and background.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Workflow for assessing this compound cytotoxicity.
References
Refinement of Blarcamesine treatment protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Blarcamesine (ANAVEX®2-73).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule that acts as an agonist for the sigma-1 receptor (SIGMAR1) and muscarinic acetylcholine (B1216132) receptors.[1][2] Its therapeutic effects are believed to stem from the restoration of cellular homeostasis.[3][4] Activation of SIGMAR1, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, modulates several cellular processes including calcium signaling, mitochondrial function, and synaptic plasticity.[1] This activation helps mitigate oxidative stress, reduce apoptosis (cell death), and promote autophagy, a cellular process for clearing aggregated and misfolded proteins.
Q2: What are the key clinical endpoints to consider in a long-term study of this compound for Alzheimer's Disease?
Based on completed clinical trials, the following endpoints are crucial for assessing the efficacy of this compound in early Alzheimer's Disease:
-
Cognitive Function: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a primary measure.
-
Daily Functioning: The Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) scale assesses the ability to perform daily tasks.
-
Global Clinical Change: The Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) and the Clinician's Global Impression of Change (CGI-I) provide a broader view of the clinical progression.
-
Biomarkers: Plasma levels of amyloid-beta (Aβ) 42/40 ratio and neurofilament light protein (NfL) can serve as indicators of nerve cell damage and amyloid pathology.
-
Brain Atrophy: MRI scans can be used to measure changes in whole brain volume, total gray matter, and lateral ventricles.
Q3: Are there any known genetic biomarkers that may influence a patient's response to this compound?
Yes, genetic variants of the SIGMAR1 gene may influence the therapeutic response to this compound. Clinical trial data suggests that patients with the common SIGMAR1 wild type (WT) gene may exhibit a stronger beneficial response compared to those with a SIGMAR1 mutation. Analysis of the COMT gene has also been explored as a potential biomarker.
Troubleshooting Guide
Issue 1: Managing Common Adverse Events
Symptom: Patients report dizziness, headache, or confusion, particularly during the initial phase of treatment.
Troubleshooting Steps:
-
Review Titration Protocol: The most common adverse events are often linked to the initial titration phase. A longer, more gradual dose escalation period can significantly reduce the incidence and severity of these side effects. For instance, extending the titration period from 2-3 weeks to 10 weeks has been shown to markedly lower the frequency of dizziness.
-
Consider Nighttime Dosing: Administering the daily dose at night may help mitigate the impact of dizziness on a patient's daily activities.
-
Patient Counseling: Inform patients that these side effects are often transient and tend to be mild to moderate in severity. This can improve treatment adherence.
-
Monitor Vital Signs: While no concerning patterns have been reported in long-term studies, regular monitoring of vital signs is a standard good clinical practice.
Issue 2: Interpreting Biomarker Data
Symptom: Inconsistent or unexpected changes in plasma Aβ42/40 ratio or NfL levels are observed.
Troubleshooting Steps:
-
Confirm Sample Integrity: Ensure that sample collection, processing, and storage protocols have been strictly followed to avoid pre-analytical variability.
-
Correlate with Clinical Outcomes: this compound's mechanism is upstream of amyloid and tau pathology. Therefore, changes in biomarkers should be interpreted in the context of clinical outcomes (e.g., ADAS-Cog, ADCS-ADL). A lack of immediate, drastic change in amyloid biomarkers does not necessarily indicate a lack of efficacy, as the primary effect is on cellular homeostasis and neuroprotection.
-
Analyze Sub-Populations: Consider analyzing data based on SIGMAR1 genotype, as this may influence the magnitude of the biomarker response.
Issue 3: High Dropout Rate in a Clinical Trial
Symptom: A higher-than-expected number of participants discontinue the study.
Troubleshooting Steps:
-
Investigate Reasons for Discontinuation: Systematically collect and analyze the reasons for participant withdrawal.
-
Re-evaluate Titration and Dosing: As noted, adverse events are a common reason for discontinuation. Optimizing the titration schedule can improve tolerability and retention.
-
Enhance Patient and Caregiver Communication: Ensure that participants and their caregivers have a clear understanding of the potential side effects and the importance of adherence. Provide clear channels for them to report any issues.
-
Compare with Published Data: Benchmark your trial's dropout rate against those reported in published this compound studies to determine if it is within the expected range.
Data Presentation
Table 1: Summary of Efficacy Results from the Phase IIb/III ANAVEX®2-73-AD-004 Trial (48 Weeks)
| Endpoint | This compound 30 mg Group | This compound 50 mg Group | Placebo Group |
| ADAS-Cog13 (Change from Baseline) | -1.934 (p=0.026 vs placebo) | -2.149 (p=0.021 vs placebo) | - |
| Slowing of Clinical Progression (ADAS-Cog13) | 34.6% | 38.5% | - |
| ADCS-ADL (Change from Baseline) | Trending positive, not statistically significant | Trending positive, not statistically significant | - |
| CDR-SB (Change from Baseline) | -0.502 (p=0.020 vs placebo) | -0.465 (p=0.045 vs placebo) | - |
Data sourced from multiple reports on the ANAVEX®2-73-AD-004 trial.
Table 2: Long-Term Safety Profile of this compound
| Adverse Event | Frequency | Severity | Management |
| Dizziness | Most common TEAE | Mild to Moderate, Transient | Extended titration, nighttime dosing |
| Headache | Frequent | Mild to Moderate | Standard symptomatic treatment |
| Confusion | Reported | Mild to Moderate | Monitoring, supportive care |
| Amyloid-Related Imaging Abnormalities (ARIA) | Not associated with this compound | N/A | Routine MRI monitoring not required for this side effect |
TEAE: Treatment-Emergent Adverse Event
Experimental Protocols
Methodology for a Phase IIb/III, Randomized, Double-Blind, Placebo-Controlled Study (Based on ANAVEX®2-73-AD-004)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a duration of 48 weeks, followed by an open-label extension.
-
Participant Population: Individuals with early Alzheimer's Disease (mild cognitive impairment or mild dementia), typically aged 60-85. Diagnosis should be confirmed by clinical assessment and relevant biomarkers.
-
Randomization and Blinding: Participants are randomized to receive one of two doses of this compound (e.g., 30 mg or 50 mg) or a matching placebo, administered orally once daily. Both participants and investigators should be blinded to the treatment allocation.
-
Dose Titration: Implement a gradual dose escalation schedule over several weeks (e.g., 10 weeks) to enhance tolerability.
-
Outcome Measures:
-
Co-primary: Change from baseline in ADAS-Cog13 and ADCS-ADL scores at 48 weeks.
-
Secondary: Change from baseline in CDR-SB and CGI-I scores.
-
Exploratory: Changes in brain volume (MRI), plasma biomarkers (Aβ42/40, NfL), and genetic markers (SIGMAR1).
-
-
Safety Monitoring: Collect data on all adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at regular intervals.
-
Statistical Analysis: The primary analysis should be conducted on the intent-to-treat (ITT) population, defined as all randomized patients who received at least one dose. A mixed model for repeated measures (MMRM) is an appropriate statistical method for analyzing the change in clinical endpoints over time.
Visualizations
Caption: this compound's dual-target signaling pathway.
Caption: Typical workflow for a long-term this compound clinical trial.
References
Technical Support Center: Blarcamesine Experimental Protocols and Troubleshooting
Welcome to the Anavex Life Sciences Technical Support Center for Blarcamesine (ANAVEX2-73). This resource is designed to assist researchers, scientists, and drug development professionals in controlling for variability in experimental outcomes with this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides solutions to mitigate variability.
Q1: We are observing inconsistent results in our in vitro neuroprotection assays with this compound. What are the potential sources of this variability and how can we control for them?
A1: Inconsistent in vitro results with this compound can stem from several factors. Here is a troubleshooting guide to help you identify and address the potential issues:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line (e.g., SH-SY5Y, PC12) is authenticated and use a consistent and low passage number. Genetic drift can occur at high passage numbers, altering cellular responses.
-
Cell Density: Plate cells at a consistent density for all experiments. Cell-to-cell contact can influence signaling pathways and drug response.
-
Media and Serum: Use the same batch of media and serum for a set of experiments to avoid variability from different lots of reagents. Some components in serum can interact with this compound or affect the pathways it modulates.
-
-
This compound Preparation and Handling:
-
Solubility: this compound is soluble in organic solvents like ethanol (B145695) and dimethylformamide (DMF) at approximately 30 mg/mL, and slightly soluble in DMSO.[1] Prepare a concentrated stock solution and dilute it in your cell culture medium to the final working concentration. Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. The stability of this compound in cell culture media over long incubation periods should be considered. For long-term experiments, replenishing the media with fresh this compound may be necessary.
-
-
Experimental Design:
-
Concentration Range: The affinity (IC50) of this compound for the sigma-1 receptor is approximately 860 nM, and for the M1 muscarinic receptor, it is around 5 µM.[2] Ensure your experimental concentrations are within a relevant range to observe a dose-dependent effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Incubation Time: The timing of this compound treatment relative to the application of a stressor (e.g., amyloid-beta) is critical. Pre-treatment with this compound before the insult may be necessary to observe its protective effects.
-
Q2: Our in vivo experiments using the Aβ25-35 mouse model are yielding variable cognitive and behavioral outcomes after this compound treatment. How can we improve the consistency of our results?
A2: Variability in animal models is a common challenge. For the Aβ25-35 mouse model, several factors can influence the outcomes of this compound treatment:
-
Animal Husbandry and Characteristics:
-
Strain, Age, and Sex: Use a consistent mouse strain, age, and sex for all your experimental groups. These factors can significantly influence baseline cognitive function and response to treatment.
-
Housing Conditions: Maintain consistent housing conditions (e.g., light-dark cycle, temperature, diet) as these can affect animal behavior and physiology.
-
-
Aβ25-35 Preparation and Administration:
-
Peptide Aggregation: The aggregation state of the Aβ25-35 peptide is a major source of variability. It is crucial to have a consistent protocol for preparing the peptide to ensure a similar aggregation state for each injection. This often involves incubating the peptide solution at 37°C for a specific period to promote oligomerization.[2]
-
Intracerebroventricular (ICV) Injection Technique: The ICV injection procedure requires precision. Inconsistent injection placement can lead to variable delivery of Aβ25-35 to the ventricles and surrounding brain tissue. Ensure all surgeons are well-trained and follow a standardized stereotactic protocol.[2]
-
-
This compound Administration:
-
Dosage and Route of Administration: Administer a consistent dose of this compound. In mice, oral gavage is a common route of administration. Ensure the dosing volume is appropriate for the animal's weight.
-
Timing of Treatment: The timing of this compound administration relative to the Aβ25-35 injection is critical. Pre-treatment is often employed to assess the neuroprotective effects of a compound.
-
-
Behavioral Testing:
-
Standardized Protocols: Use standardized and well-validated behavioral testing protocols, such as the Morris Water Maze. Ensure the testing environment (e.g., lighting, spatial cues) is consistent across all animals and trials.
-
Habituation: Properly habituate the animals to the testing room and equipment before starting the experiment to reduce stress-induced variability.
-
Q3: We are not seeing the expected increase in autophagy flux with this compound treatment in our cell-based assays. What could be the issue?
A3: this compound is known to induce autophagy through the activation of the sigma-1 receptor. If you are not observing an increase in autophagic flux, consider the following troubleshooting steps:
-
Autophagy Flux Measurement:
-
Static vs. Flux Measurement: Measuring only the levels of LC3-II at a single time point can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To accurately measure autophagic flux, you must use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. The difference in LC3-II levels with and without the inhibitor represents the autophagic flux.
-
Lysosomal Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time for the lysosomal inhibitor in your specific cell line.
-
-
Western Blotting for LC3-II:
-
Gel Electrophoresis: Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve good separation between LC3-I and LC3-II bands.
-
Antibody Quality: Use a validated and high-quality antibody for LC3.
-
Loading Control: Use a reliable loading control to normalize your protein levels.
-
-
Cellular Context:
-
Basal Autophagy Levels: The level of basal autophagy in your cell line can influence the magnitude of the response to this compound.
-
Sigma-1 Receptor Expression: Confirm that your cell line expresses sufficient levels of the sigma-1 receptor.
-
Data Presentation: Key Experimental Parameters
The following tables summarize key quantitative data for designing and interpreting this compound experiments.
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Cell Line Examples | Source |
| Sigma-1 Receptor Affinity (IC50) | 860 nM | SH-SY5Y, PC12, Primary Neurons | |
| M1 Muscarinic Receptor Affinity | 5 µM | SH-SY5Y, PC12, Primary Neurons | |
| Solubility in Ethanol/DMF | ~30 mg/mL | N/A | |
| Recommended In Vitro Concentration Range | 100 nM - 10 µM | SH-SY5Y, PC12 | General Recommendation |
| JC-1 Staining Concentration | 1-10 µM | Various | |
| Bafilomycin A1 Concentration (for autophagy flux) | 10-100 nM | HeLa, COS-7, MEFs |
Table 2: In Vivo (Mouse Model) Experimental Parameters
| Parameter | Value | Mouse Model Examples | Source |
| This compound Dosage (Neuroprotection) | 1 mg/kg | Aβ25-35 injected mice | |
| This compound Dosage (Rett Syndrome Model) | 10 µg/kg | Mecp2 heterozygous mice | |
| Route of Administration | Oral gavage, Intraperitoneal (i.p.) | Various | |
| Aβ25-35 ICV Injection Concentration | 1 mM stock in DMSO, diluted in PBS | C57BL/6, ICR | |
| Morris Water Maze Pool Diameter | 120-150 cm | Various | |
| Morris Water Maze Water Temperature | 22-25 °C | Various |
Table 3: Clinical Trial Parameters and Variability Factors
| Parameter | Finding/Observation | Clinical Trial Phase | Source |
| Effective Plasma Concentration | > 4 ng/mL associated with improved MMSE | Phase 2a | |
| Genetic Biomarker (SIGMAR1) | p.Gln2Pro (rs1800866) variant associated with differential response | Phase 2a, Phase 2b/3 | |
| Genetic Biomarker (COMT) | p.Leu146fs variant associated with differential response | Phase 2a | |
| Baseline MMSE Score | A predictor of therapeutic response | Phase 2a | |
| Oral Dosage | 30 mg and 50 mg once daily | Phase 2b/3 | |
| Common Adverse Event | Dizziness (transient, manageable with titration) | Phase 2b/3 |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
Objective: To assess the protective effects of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Aβ25-35 peptide
-
MTT or other cell viability assay kit
-
DMSO (for stock solutions)
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 100 nM to 10 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO). Incubate for 2-4 hours.
-
Aβ25-35 Treatment: Prepare a stock solution of Aβ25-35 in sterile water or DMSO and aggregate it by incubating at 37°C for a predetermined time (e.g., 24-72 hours). Add the aggregated Aβ25-35 to the wells (final concentration typically in the low µM range, to be optimized for your cell line).
-
Incubation: Co-incubate the cells with this compound and Aβ25-35 for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT assay or another suitable method according to the manufacturer's protocol.
In Vivo Aβ25-35 Mouse Model of Alzheimer's Disease
Objective: To evaluate the efficacy of this compound in a mouse model of Aβ-induced cognitive impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Aβ25-35 peptide
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Aβ25-35 Preparation: Prepare aggregated Aβ25-35 as described for the in vitro assay.
-
Animal Groups: Divide the mice into four groups: (1) Sham + Vehicle, (2) Sham + this compound, (3) Aβ25-35 + Vehicle, (4) Aβ25-35 + this compound.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, p.o.) or vehicle daily for a predetermined period (e.g., 2-4 weeks) before the Aβ25-35 injection.
-
Intracerebroventricular (ICV) Injection: Anesthetize the mice and place them in a stereotaxic frame. Inject a single dose of aggregated Aβ25-35 (e.g., 3 µL of a 1 mM solution) or vehicle into each lateral ventricle.
-
Post-operative Care and Continued Treatment: Provide appropriate post-operative care. Continue daily administration of this compound or vehicle for a specified period (e.g., 2-3 weeks) after the surgery.
-
Behavioral Testing: Conduct behavioral tests, such as the Morris Water Maze, to assess spatial learning and memory.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., measurement of oxidative stress markers, immunohistochemistry for neuronal markers).
Autophagy Flux Assay using Western Blotting
Objective: To measure the effect of this compound on autophagic flux in cultured cells.
Materials:
-
Cultured cells (e.g., SH-SY5Y)
-
This compound
-
Bafilomycin A1
-
Lysis buffer
-
Protein assay kit
-
Primary antibodies (anti-LC3, anti-p62, anti-actin or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration for a specific time (e.g., 6-24 hours). For the last 2-4 hours of the incubation, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells for each condition (vehicle and this compound-treated).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a high-percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Calculate the autophagic flux by subtracting the normalized LC3-II levels in the absence of Bafilomycin A1 from the levels in its presence for both vehicle and this compound-treated groups.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
This compound's dual agonism on S1R and M1R initiates multiple neuroprotective pathways.
References
Technical Support Center: Navigating the Translational Challenges of Blarcamesine
Welcome to the Technical Support Center for Blarcamesine Research. This resource is designed for researchers, scientists, and drug development professionals investigating this compound (ANAVEX®2-73). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in translating preclinical findings to clinical trial outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter during their experiments with this compound, providing potential explanations and solutions.
FAQ 1: Discrepancy between robust preclinical cognitive improvement and modest clinical efficacy in some Alzheimer's Disease (AD) trials.
Question: We observed significant cognitive improvements in our 5xFAD mouse model treated with this compound, but the cognitive benefits reported in some human AD trials appear less pronounced. What could explain this translational gap?
Answer: This is a multifaceted issue common in AD drug development. Here are several potential contributing factors:
-
Model Limitations: Preclinical mouse models, while valuable, do not fully recapitulate the complex pathology of human AD.[1][2] Factors like genetic homogeneity, controlled environments, and the relatively short duration of studies in mice can lead to more pronounced treatment effects compared to the heterogeneity of the human patient population.
-
Disease Stage at Intervention: Preclinical studies often initiate treatment before or at the onset of pathology.[2] In contrast, clinical trials typically enroll patients with established, albeit early, clinical symptoms, where the neurodegenerative process is more advanced.[3][4] The ATTENTION-AD extension study data suggests that earlier and continuous long-term treatment with this compound may lead to greater cognitive stability.
-
Endpoint Sensitivity: The cognitive and functional scales used in clinical trials (e.g., ADAS-Cog, ADCS-ADL) may not be sensitive enough to detect subtle but meaningful changes, especially in early-stage disease. Preclinical behavioral assays, like the Morris Water Maze, are highly specific to certain cognitive domains and are conducted in a controlled environment, which can lead to larger effect sizes.
-
Genetic Heterogeneity: The response to this compound may be influenced by genetic factors. Subgroup analyses from clinical trials have suggested that patients with a wild-type SIGMAR1 gene may show a more robust response. This highlights the importance of patient stratification in clinical trials.
FAQ 2: High placebo response observed in the pediatric Rett Syndrome clinical trial (EXCELLENCE study).
Question: Our preclinical work in Mecp2 mutant mice showed clear behavioral improvements with this compound. However, the pediatric EXCELLENCE trial reported a high placebo response that may have masked the therapeutic effect. How can we account for and mitigate this in our experimental design and data interpretation?
Answer: The high placebo response is a significant challenge in pediatric clinical trials for neurodevelopmental disorders.
-
Placebo-by-Proxy Effect: In pediatric trials, outcomes are often reported by caregivers who may perceive improvement due to the expectation of treatment efficacy, a phenomenon known as the "placebo-by-proxy" effect. This can be particularly strong in disorders with significant behavioral components like Rett syndrome.
-
Natural Fluctuation of Symptoms: The symptoms of Rett syndrome can fluctuate naturally over time. Apparent improvements in the placebo group may reflect this natural variability rather than a true placebo effect.
-
Increased Attention and Care: Participation in a clinical trial involves more frequent clinical visits and heightened attention from caregivers and clinicians, which can independently lead to behavioral improvements in children.
-
Mitigation Strategies:
-
Objective Endpoints: Incorporate more objective, quantitative endpoints in your preclinical and clinical studies, such as biomarker analysis (e.g., GABA, L-Alpha-aminoadipic acid) which showed changes in the AVATAR trial.
-
Blinded Rater Training: In clinical trials, ensure that raters for behavioral scales are rigorously trained and blinded to the treatment allocation to minimize bias.
-
Run-in Periods: A placebo run-in period before randomization can help to identify and exclude high placebo responders.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal Model | Key Findings | Citation(s) |
| Rett Syndrome | Mecp2-null mice | Dose-related significant improvements in behavioral and gait paradigms. | |
| Rett Syndrome | Heterozygous MECP2 mice | Improvements in motor coordination, balance, acoustic and visual responses. | |
| Alzheimer's Disease | Transgenic (3xTg-AD) mice | ANAVEX®3-71 (a related compound) showed disease-modifying activity against cognitive deficits, amyloid and tau pathologies. | |
| Parkinson's Disease | Preclinical models | Established this compound as a potentially disease-modifying treatment. | |
| Neurodevelopmental Disorders | MECP2 Rett syndrome mouse model | Reduction in apnea (B1277953) counts to levels comparable to wild-type animals. |
Table 2: Clinical Efficacy of this compound in Alzheimer's Disease (ATTENTION-AD Extension Study)
| Outcome Measure | Timepoint | Result | p-value | Citation(s) |
| ADAS-Cog13 (Early vs. Late Start) | 192 weeks | LS Mean Difference: -3.83 | 0.0165 | |
| ADCS-ADL (Early vs. Late Start) | 192 weeks | LS Mean Difference: +4.30 | 0.0206 | |
| Brain Atrophy (vs. Placebo) | 48 weeks | Significant reduction | < 0.001 |
Table 3: Clinical Efficacy of this compound in Parkinson's Disease Dementia (Phase 2)
| Outcome Measure | Treatment Group | Change from Baseline | vs. Placebo (p-value) | Citation(s) |
| MDS-UPDRS Total Score | High-dose this compound | -10.98 | 0.034 | |
| MDS-UPDRS Total Score | Placebo | +3.53 | N/A |
Table 4: Clinical Efficacy of this compound in Rett Syndrome (AVATAR Phase 3 Trial - Adults)
| Outcome Measure | This compound Responders | Placebo Responders | p-value | Citation(s) |
| RSBQ AUC | 72.2% | 38.5% | 0.037 | |
| ADAMS | 52.9% | 8.3% | 0.010 | |
| CGI-I | 72.2% | 38.5% | 0.037 |
Table 5: Clinical Efficacy of this compound in Rett Syndrome (EXCELLENCE Phase 2/3 Trial - Pediatrics)
| Outcome Measure | This compound Improvement | Placebo Improvement | p-value | Citation(s) |
| RSBQ Total Score (12 weeks) | -12.93 points | -8.32 points | Not significant | |
| RSBQ Total Score (4 weeks) | -10.32 points | -5.67 points | 0.041 |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used in this compound research.
Morris Water Maze for Spatial Learning and Memory in AD Mouse Models
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Submerged platform (10-15 cm in diameter)
-
Video tracking system and software
-
High-contrast spatial cues placed around the room
Procedure:
-
Acclimation: Handle mice for several days leading up to the experiment to reduce stress.
-
Visible Platform Training (1-2 days):
-
Place the platform in one of the four quadrants of the pool, with the top of the platform visible above the water surface.
-
Gently place the mouse into the water facing the pool wall at one of four designated start positions.
-
Allow the mouse 60 seconds to find the platform. If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse, with varying start positions.
-
-
Hidden Platform Training (4-6 days):
-
Submerge the platform 1-2 cm below the water surface in a fixed quadrant.
-
Follow the same procedure as the visible platform training, recording the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last hidden platform training):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located, the number of platform location crosses, and the swim path.
-
Data Analysis:
-
Escape Latency and Path Length: Analyze the learning curve over the hidden platform training days. A steeper downward slope indicates faster learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent and more platform crosses) indicates good spatial memory.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 50x50 cm square or circular arena with high walls)
-
Video tracking system and software
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Record its activity for a set duration (typically 5-10 minutes).
-
Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to remove olfactory cues.
-
Data Analysis:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in the Center Zone: A measure of anxiety-like behavior. Less time in the center suggests higher anxiety.
-
Rearing: The number of times the mouse stands on its hind legs, an exploratory behavior.
-
Thigmotaxis: The tendency to remain close to the walls of the arena, another indicator of anxiety.
Rotarod Test for Motor Coordination and Balance
Objective: To assess motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus with an accelerating rotating rod.
Procedure:
-
Training:
-
Place the mouse on the stationary or slowly rotating rod (e.g., 4 rpm) for a short period to acclimate.
-
Repeat this several times over 1-2 days.
-
-
Testing:
-
Place the mouse on the rod, which then begins to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis:
-
Latency to Fall: A longer latency to fall indicates better motor coordination and balance. Analyze the average latency across trials.
Quantification of SIGMAR1 mRNA Expression by RT-qPCR
Objective: To measure the relative expression levels of the SIGMAR1 gene in tissue or cell samples.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for SIGMAR1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from your samples using a commercially available kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for SIGMAR1 or the reference gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SIGMAR1 and the reference gene in each sample.
-
Calculate the relative expression of SIGMAR1 using the ΔΔCt method, normalizing to the reference gene and comparing to a control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Unraveling the Therapeutic Potential of Sigma-1 Receptor Agonists: A Comparative Analysis of Blarcamesine and Other Modulators
For Immediate Release
A comprehensive review of available data on Blarcamesine and other prominent sigma-1 receptor (S1R) agonists—pridopidine (B1678097), donepezil, and fluvoxamine—offers researchers, scientists, and drug development professionals a detailed comparison of their efficacy and mechanistic pathways. This guide synthesizes quantitative data, outlines experimental protocols, and visualizes key biological processes to facilitate an objective assessment of these compounds.
The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1] Its activation influences multiple cellular pathways, including calcium signaling, oxidative stress, and neuroinflammation, making S1R agonists a focal point of intensive research.[2][3][4]
Comparative Efficacy of Sigma-1 Receptor Agonists
To provide a clear and concise overview, the following table summarizes the binding affinities and clinical trial outcomes for this compound and other selected S1R agonists. It is important to note that the clinical trial data presented are from separate studies and not from head-to-head comparisons, which should be taken into consideration when evaluating the relative efficacy.
| Compound | Target Disease | Binding Affinity (Ki) for Sigma-1 Receptor | Key Clinical Trial Efficacy Endpoints |
| This compound (ANAVEX®2-73) | Alzheimer's Disease | 850 nM[5] | In a Phase IIb/III trial, this compound showed a significant slowing of cognitive decline on the ADAS-Cog13 scale (p=0.008) and functional decline on the CDR-SB scale (p=0.010) at 48 weeks compared to placebo. An open-label extension study of up to 192 weeks showed continued benefits for early-start patients. |
| Pridopidine | Huntington's Disease | 7.1 nM | A Phase III trial did not meet its primary endpoint of change in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC). However, post-hoc analyses suggested potential benefits in patients not taking neuroleptics or chorea medications. |
| Donepezil | Alzheimer's Disease | 14.6 nM | Multiple clinical trials have demonstrated that Donepezil produces statistically significant improvements in cognitive function as measured by the ADAS-Cog scale compared to placebo in patients with mild to moderate Alzheimer's disease. |
| Fluvoxamine | Psychotic Depression | 36 nM | In a 6-week study of patients with delusional depression, 84.2% of subjects who completed the trial recovered, as measured by the Hamilton Depression Rating Scale and the Dimensions of Delusional Experience rating scale. |
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of sigma-1 receptor agonists.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer for the binding assay.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known S1R ligand (e.g., haloperidol) to saturate the receptors.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay
This protocol assesses the ability of a test compound to protect neuronal cells from a toxic insult.
1. Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media and conditions.
-
For some experiments, cells may be differentiated to a more mature neuronal phenotype.
2. Induction of Neurotoxicity and Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induce neurotoxicity by adding a toxic agent (e.g., amyloid-beta oligomers, hydrogen peroxide, or glutamate).
-
Include control wells with untreated cells and cells treated only with the toxic agent.
3. Assessment of Cell Viability:
-
After an incubation period, measure cell viability using a suitable assay, such as the MTT assay or LDH release assay.
-
The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
4. Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Caption: General Workflow for an In Vitro Neuroprotection Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pridopidine | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
Blarcamesine's Neuroprotective Profile: A Comparative Analysis Across Disease Models
An in-depth examination of the experimental evidence supporting the neuroprotective effects of Blarcamesine (ANAVEX®2-73) in Alzheimer's Disease, Parkinson's Disease, and Rett Syndrome, with a comparative look at alternative therapeutic strategies.
This compound, an investigator drug developed by Anavex Life Sciences, has emerged as a promising neuroprotective agent in a landscape of complex neurological disorders. Its unique mechanism of action, primarily centered on the activation of the Sigma-1 receptor (S1R), positions it as a potential therapeutic for a range of conditions characterized by neuronal loss and dysfunction.[1][2][3] This guide provides a comprehensive comparison of this compound's neuroprotective effects against other therapeutic alternatives in Alzheimer's disease, Parkinson's disease, and Rett syndrome, supported by available experimental data.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
This compound's primary target is the S1R, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, which plays a crucial role in cellular homeostasis.[3][4] S1R activation by this compound triggers a cascade of downstream effects that collectively contribute to its neuroprotective properties. These include the modulation of cellular processes relevant to neurodegeneration, such as protein misfolding, oxidative stress, mitochondrial dysfunction, and inflammation.[3]
In addition to its potent S1R agonism, this compound also exhibits affinity for muscarinic M1-M4 receptors, which may contribute to its cognitive-enhancing effects.[5] This dual mechanism of action distinguishes it from many other therapeutic agents that often target a single pathological pathway.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Alzheimer's Disease
In preclinical models of Alzheimer's disease, this compound has demonstrated significant neuroprotective effects. Studies in mice have shown that it can prevent and reverse amyloid-beta-induced amnesia and protect against oxidative stress and hippocampal cell loss.
| Therapeutic Agent | Mechanism of Action | Preclinical Efficacy (Animal Models) | Clinical Efficacy (Human Trials) |
| This compound | S1R Agonist, Muscarinic Receptor Modulator | Reverses amyloid-beta-induced amnesia, protects against oxidative stress and hippocampal cell loss. | Slowed cognitive decline in a Phase 2b/3 trial.[6] |
| Donepezil | Acetylcholinesterase Inhibitor | Improves cognitive function in some animal models. | Symptomatic improvement in cognitive function. |
| Lecanemab | Anti-Amyloid Beta Protofibril Antibody | Reduces amyloid plaques. | Slows cognitive decline by 31% over 18 months in early AD.[7] |
| Aducanumab | Anti-Amyloid Beta Plaque Antibody | Reduces amyloid plaques. | Mixed results on cognitive decline, with some studies showing a modest benefit. |
Experimental Workflow: Morris Water Maze for Cognitive Assessment in Alzheimer's Mouse Models
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[8][9][10]
Parkinson's Disease
In preclinical models of Parkinson's disease, this compound has shown promise in improving motor function and reducing neuroinflammation. Animal studies have demonstrated that it can lead to significant motor recovery and reduce the activation of microglia, a key marker of neuroinflammation in Parkinson's.[1][11]
| Therapeutic Agent | Mechanism of Action | Preclinical Efficacy (Animal Models) | Clinical Efficacy (Human Trials) |
| This compound | S1R Agonist, Muscarinic Receptor Modulator | Improved motor function and reduced microglial activation.[1][11] | Phase 2 trial showed improvements in cognitive and motor symptoms in Parkinson's Disease Dementia.[12] |
| L-DOPA | Dopamine (B1211576) Precursor | Restores dopamine levels and improves motor symptoms.[13] | Gold standard for symptomatic treatment of motor symptoms. |
| Dopamine Agonists | Stimulate Dopamine Receptors | Improve motor function. | Effective for motor symptoms, but can have side effects. |
Experimental Workflow: Rotarod Test for Motor Coordination in Parkinson's Mouse Models
The Rotarod test is a common method to assess motor coordination and balance in rodent models of Parkinson's disease.[2][14][15]
Rett Syndrome
This compound has also been investigated for its potential in Rett syndrome, a rare neurodevelopmental disorder. In a Phase 3 trial (AVATAR) in adult patients, this compound met its primary and secondary endpoints, showing a statistically significant improvement in the Rett Syndrome Behaviour Questionnaire (RSBQ) score.[3] However, a Phase 2/3 study (EXCELLENCE) in pediatric patients did not meet one of its co-primary endpoints, the Clinical Global Impression-Improvement (CGI-I) scale, though it did show a positive trend on the RSBQ.[5]
| Therapeutic Agent | Mechanism of Action | Clinical Efficacy (Human Trials) |
| This compound | S1R Agonist, Muscarinic Receptor Modulator | Significant improvement in RSBQ in adults; mixed results in pediatrics.[3][5] |
| Trofinetide (B1681586) | Synthetic analog of a naturally occurring peptide | First FDA-approved treatment for Rett syndrome; showed improvement in RSBQ and CGI-I.[16][17] |
Assessment Methodology: Rett Syndrome Behaviour Questionnaire (RSBQ)
The RSBQ is a caregiver-completed questionnaire used to assess the behavioral and emotional characteristics of individuals with Rett syndrome.[16][18][19] It is a key outcome measure in clinical trials.
Conclusion
This compound has demonstrated a consistent neuroprotective profile across various preclinical and clinical models of neurodegenerative and neurodevelopmental disorders. Its unique mechanism of action, targeting both the S1R and muscarinic receptors, offers a multi-faceted approach to combating the complex pathologies of these conditions. While direct comparative data with other therapeutic agents is limited, the available evidence suggests that this compound holds significant promise. Further research, including head-to-head clinical trials, will be crucial to fully elucidate its therapeutic potential and position it within the evolving landscape of treatments for these devastating diseases.
Experimental Protocols
Morris Water Maze Test
-
Apparatus: A circular pool (typically 1.2-1.8 meters in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Acclimation: Mice are handled and familiarized with the testing room for several days before the experiment.
-
Training: Mice are trained to find a visible platform for one or two days to habituate them to the task.
-
Acquisition: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded. If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to the platform.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed using statistical software (e.g., ANOVA, t-tests).[8][9][10]
Rotarod Test
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Training: Mice are trained on the rotarod at a constant low speed for a few trials to acclimate them to the apparatus.
-
Testing: The rotarod is set to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes). Mice are placed on the rod, and the latency to fall is recorded. This is typically repeated for 3-5 trials with an inter-trial interval.
-
-
Data Analysis: The average latency to fall across trials is calculated and compared between different treatment groups using appropriate statistical tests.[2][14][15]
Rett Syndrome Behaviour Questionnaire (RSBQ)
-
Instrument: A 45-item questionnaire completed by the primary caregiver.
-
Domains Assessed: The questionnaire covers eight domains: general mood, breathing abnormalities, hand stereotypies, body rocking and facial movements, night-time behaviors, fear/anxiety, and walking/standing ability.
-
Scoring: Each item is rated on a 3-point scale (0 = not a problem, 1 = a mild problem, 2 = a severe problem). A total score and subscale scores are calculated.
-
Administration: The questionnaire is typically administered at baseline and at various time points throughout a clinical trial to assess changes in behavior.[16][18][19]
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. anavex.com [anavex.com]
- 4. fragilexnewstoday.com [fragilexnewstoday.com]
- 5. Anavex hit as Rett syndrome drug flunks test | pharmaphorum [pharmaphorum.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Comparing Leqembi and this compound for Alzheimer's Disease Treatment [ainvest.com]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anavex.com [anavex.com]
- 12. Encouraging trial results from Anavex - Cure Parkinson's [cureparkinsons.org.uk]
- 13. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 16. Frontiers | A review of the Rett Syndrome Behaviour Questionnaire and its utilization in the assessment of symptoms associated with Rett syndrome [frontiersin.org]
- 17. Rett syndrome: Acadia’s trofinetide and Anavex's ANAVEX2-73? [clinicaltrialsarena.com]
- 18. The Rett Syndrome Behaviour Questionnaire (RSBQ): refining the behavioural phenotype of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Rett Syndrome Behaviour Questionnaire (RSBQ): refining the behavioural phenotype of Rett syndrome. | Semantic Scholar [semanticscholar.org]
Replicating Key Findings from Blarcamesine Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Blarcamesine (ANAVEX®2-73), an investigational drug for Alzheimer's disease, alongside other therapeutic alternatives. The data presented here is collated from various preclinical studies to offer a comprehensive overview of its mechanism of action and efficacy in established disease models.
Mechanism of Action: A Multi-Target Approach
This compound is a small molecule that acts as an agonist for the sigma-1 receptor (S1R) and the muscarinic acetylcholine (B1216132) M1 receptor.[1][2] This dual activity is believed to contribute to its neuroprotective effects by modulating several cellular pathways implicated in neurodegenerative diseases.
Table 1: Receptor Binding Affinities
| Compound | Target | Affinity (IC50/Ki) |
| This compound | Sigma-1 Receptor (S1R) | IC50: 860 nM[3][4] |
| This compound | Muscarinic M1 Receptor | Affinity: 5 µM[1] |
The activation of the S1R by this compound is a key aspect of its mechanism. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular homeostasis, including the regulation of autophagy, a cellular process for clearing damaged proteins and organelles. Preclinical studies have shown that this compound induces autophagy, which may help in clearing pathological protein aggregates like amyloid-beta (Aβ) and hyperphosphorylated tau.
Furthermore, its activity as a muscarinic M1 receptor agonist is intended to address the cholinergic deficit observed in Alzheimer's disease, which is associated with cognitive decline.
Preclinical Efficacy in Alzheimer's Disease Models
This compound has been evaluated in various preclinical models of Alzheimer's disease, demonstrating its potential to mitigate key pathological features and improve cognitive function.
Amyloid-Beta and Tau Pathology
In a nontransgenic mouse model of Alzheimer's disease induced by intracerebroventricular injection of Aβ25-35 peptide, this compound demonstrated the ability to block the generation of Aβ1-42 and prevent the hyperphosphorylation of tau protein.
Cognitive Improvement
Preclinical studies have consistently shown this compound's ability to reverse cognitive deficits in animal models. In mice with amnesia induced by the muscarinic antagonist scopolamine (B1681570) or the NMDA receptor antagonist dizocilpine, this compound showed potent anti-amnesic effects. Furthermore, it prevented learning and memory deficits in the Aβ25-35 peptide injection model.
Comparative Preclinical Data
To provide context for this compound's preclinical findings, this section compares its performance with other Alzheimer's disease therapies in similar preclinical models.
Table 2: Comparative Efficacy in Alzheimer's Disease Mouse Models
| Drug | Mouse Model | Key Finding | Reference |
| This compound | Aβ25-35 injection | Blocked Aβ1-42 generation and tau hyperphosphorylation. | |
| Donepezil | Tg2576 | Reduced soluble Aβ and amyloid plaque burden. | |
| Memantine | APP/PS1 | Significantly reduced soluble Aβ1-42 levels. | |
| Aducanumab | APP23 | 52% reduction in cortical plaque area (in combination with ultrasound). | |
| Gantenerumab | APP/PS1 | Reduced small amyloid plaques. |
Table 3: Comparative Effects on Cognition in Alzheimer's Disease Mouse Models
| Drug | Mouse Model | Behavioral Test | Outcome | Reference |
| This compound | Aβ25-35 injection | Novel Object Recognition | Reversed memory deficits. | |
| Donepezil | SAMP8 | Morris Water Maze | Attenuated cognitive dysfunction. | |
| Memantine | Tg2576 | Not specified | Did not significantly improve behavioral deficits. | |
| Aducanumab | APP23 | Active Place Avoidance | Robust improvement in spatial memory (in combination with ultrasound). | |
| Gantenerumab | Not specified | Passive Avoidance | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for evaluating compounds in a preclinical Alzheimer's disease model.
References
- 1. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9750746B2 - ANAVEX2-73 and certain anticholinesterase inhibitors composition and method for neuroprotection - Google Patents [patents.google.com]
- 3. Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Blarcamesine: A Review of Independent Cross-Validation Studies
For researchers, scientists, and drug development professionals, the rigorous validation of a drug's mechanism of action is a cornerstone of translational science. This guide provides a comparative analysis of the experimental data cross-validating the proposed mechanism of the investigational Alzheimer's disease drug, Blarcamesine (ANAVEX®2-73). The primary focus is on studies conducted by independent laboratories that corroborate the role of this compound as a sigma-1 receptor (S1R) agonist and its downstream effects on cellular homeostasis, particularly autophagy.
This compound, developed by Anavex Life Sciences, is an orally available small molecule that has garnered attention for its potential therapeutic effects in neurodegenerative diseases. Its primary proposed mechanism of action is the activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface, which subsequently modulates a range of cellular processes implicated in neurodegeneration.[1] This guide synthesizes the available independent data to provide an objective overview of the validation of this mechanism.
Core Mechanism of Action: Sigma-1 Receptor Agonism and Autophagy Modulation
This compound is designed to restore cellular balance by targeting the S1R and muscarinic receptors. Activation of S1R is believed to be a key upstream event that triggers several beneficial downstream effects, including the restoration of impaired autophagy, the cell's natural process for clearing damaged proteins and organelles. This is particularly relevant in the context of Alzheimer's disease, where the accumulation of protein aggregates like amyloid-beta and tau is a pathological hallmark.
A recent peer-reviewed publication in the journal iScience has been highlighted by Anavex as providing a more precise understanding of the autophagy mechanism initiated by this compound. This study reportedly elucidates the direct interference of the this compound-activated S1R with the autophagic process, suggesting it functions as a direct autophagy receptor. The study confirmed a specific S1R-localized motif responsible for interactions with autophagy proteins, which is modulated by this compound.
Independent Corroboration and Comparative Analysis
While much of the publicly available information on this compound's mechanism of action is disseminated by the developing company, the citation of peer-reviewed publications allows for an initial level of independent scrutiny. A key aspect of this guide is to dissect the degree of independence of these studies and compare the findings with other S1R agonists.
One of the most cited pieces of evidence for the S1R-mediated autophagy mechanism comes from a 2019 study in the journal Cells. This study demonstrated that this compound, as well as the reference S1R agonist PRE-084, enhanced autophagic flux in human cells and in C. elegans. The similar effects of both compounds strengthen the argument that the observed autophagy restoration is indeed a result of S1R activation.
A preclinical study published in Neuroscience Letters by researchers at the University of Montpellier, France, provides further independent support for the protective effects of this compound. This study, conducted in an animal model of Alzheimer's disease, showed that pre-treatment with this compound prevented memory impairment and brain oxidative injury induced by amyloid-beta. The authors suggest these findings support a preventative potential for the drug, acting upstream of amyloid pathology.
The table below summarizes the key findings from studies investigating the mechanism of this compound and the reference S1R agonist, PRE-084.
| Study Focus | This compound Effect | PRE-084 Effect | Key Findings | Publication (Reported) |
| Autophagy Induction | Enhanced autophagic flux | Demonstrated the same autophagy restorative effect | S1R activation by both compounds restores impaired autophagy, suggesting a class effect. | Cells (2019) |
| Neuroprotection | Prevented amyloid-beta-induced memory impairment and oxidative stress | Not explicitly compared in this study | Pre-treatment demonstrated a preventative effect against Alzheimer's pathology in an animal model. | Neuroscience Letters (2025) |
| S1R/Autophagy Pathway | Modulated S1R-localized motif for autophagy protein interaction | Not explicitly compared in this study | Elucidated a more precise biochemical link between S1R activation and autophagy modulation. | iScience (2025) |
Signaling Pathways and Experimental Workflows
The proposed mechanism of action of this compound involves a cascade of events initiated by its binding to the S1R. The following diagrams illustrate the key signaling pathway and a typical experimental workflow used to assess the induction of autophagy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the context of this compound's mechanism of action.
In Vitro Autophagy Assay
-
Cell Lines: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell types are commonly used.
-
Treatment: Cells are treated with varying concentrations of this compound, a vehicle control, and often a positive control such as the reference S1R agonist PRE-084. Treatment duration can range from a few hours to 24 hours.
-
Western Blotting: To quantify autophagic flux, cell lysates are analyzed by Western blotting for the conversion of LC3-I to LC3-II. An increased LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
Fluorescence Microscopy: Cells transfected with a fluorescently tagged LC3 protein (e.g., GFP-LC3) are used to visualize the formation of autophagosomes (puncta). An increase in the number of puncta per cell suggests an induction of autophagy.
In Vivo Animal Models
-
Animal Models: Transgenic mouse models of Alzheimer's disease or models where pathology is induced by injection of amyloid-beta peptides are frequently used.
-
Drug Administration: this compound is typically administered orally.
-
Behavioral Tests: A battery of behavioral tests is used to assess cognitive function, such as the Y-maze for spatial working memory.
-
Biochemical Analysis: Following the treatment period, brain tissue is collected and analyzed for markers of oxidative stress, neuroinflammation, and protein aggregation.
Conclusion
The available evidence, including studies from independent research groups, provides a consistent picture of this compound's mechanism of action centered on the activation of the sigma-1 receptor and the subsequent enhancement of autophagy. The corroboration of its effects with the known S1R agonist PRE-084 strengthens the case for this being a primary pathway for its therapeutic potential. However, for a comprehensive understanding and to solidify its position relative to other neurodegenerative disease therapies, continued research from a wider range of independent laboratories is essential. Future studies should focus on direct, head-to-head comparisons with other S1R agonists and further elucidation of the downstream signaling cascades.
References
A Comparative Analysis of Blarcamesine and Aricept for Cognitive Function in Alzheimer's Disease
A direct head-to-head clinical trial comparing Blarcamesine and Aricept (donepezil) on cognitive function has not been conducted. This guide, therefore, presents a comparative analysis based on a synthesis of data from their respective clinical trials and preclinical research. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview of the two compounds.
Executive Summary
This compound and Aricept represent two distinct therapeutic approaches to mitigating cognitive decline in Alzheimer's disease. Aricept, an established treatment, enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (B1216132). This compound, an investigational drug, offers a multi-target approach by activating the sigma-1 receptor (S1R) and muscarinic receptors, aiming to restore cellular homeostasis and address multiple pathological pathways. This guide will delve into their mechanisms of action, clinical efficacy on cognitive endpoints, and the methodologies of their key clinical trials.
Mechanism of Action
This compound: A Multi-Target Modulator
This compound (ANAVEX®2-73) is an orally available small molecule that acts as an agonist for the sigma-1 receptor (S1R) and muscarinic acetylcholine receptors.[1][2] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular homeostasis by modulating calcium signaling, reducing oxidative stress, and promoting synaptic plasticity.[2][3] By activating S1R, this compound is believed to induce autophagy, the cellular process for clearing damaged proteins and organelles, which is impaired in Alzheimer's disease.[3][4] Its agonistic activity on muscarinic receptors may also contribute to pro-cognitive effects.[1][2] This dual mechanism suggests a potential to address multiple pathological cascades in Alzheimer's, including amyloid-beta and tau pathologies.[2][3]
Aricept (Donepezil): A Cholinesterase Inhibitor
Aricept (donepezil) is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[5][6] In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine, which is crucial for memory and cognitive processes.[7] By inhibiting AChE, donepezil (B133215) prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[5][7] This mechanism provides symptomatic relief for cognitive and functional decline.[8][9]
Clinical Efficacy on Cognitive Function
The following tables summarize the quantitative data from key clinical trials for this compound and Aricept, focusing on cognitive and functional outcomes.
This compound Clinical Trial Data
Table 1: Key Efficacy Data from the ANAVEX®2-73-AD-004 Phase 2b/3 Trial [10][11]
| Outcome Measure | This compound Group | Placebo Group | Difference (this compound vs. Placebo) | p-value |
| ADAS-Cog13 Change from Baseline at 48 Weeks | - | - | -1.783 to -2.027 | 0.0226 to 0.008 |
| ADCS-ADL Change from Baseline at 48 Weeks | - | - | 1.019 to 0.775 | 0.234 to 0.357 |
| CDR-SB Change from Baseline at 48 Weeks | - | - | -0.456 to -0.483 | 0.0175 to 0.010 |
Note: Data represents the least-squares mean change from baseline. Negative values on ADAS-Cog13 and CDR-SB indicate less decline (improvement relative to placebo).
Aricept (Donepezil) Clinical Trial Data
Table 2: Key Efficacy Data from a 15-Week, Placebo-Controlled Trial of Donepezil [12]
| Outcome Measure | Donepezil 5 mg/day Group | Donepezil 10 mg/day Group | Placebo Group | Drug-Placebo Difference (5mg) | Drug-Placebo Difference (10mg) | p-value |
| ADAS-Cog Change from Baseline at 15 Weeks | - | - | - | 2.5 | 3.1 | <0.001 |
| CIBIC plus | - | - | - | 0.3 | 0.4 | ≤0.008 |
| MMSE | - | - | - | 1.0 | 1.3 | ≤0.004 |
Note: Data represents the mean drug-placebo differences at endpoint. For ADAS-Cog, a positive difference indicates greater improvement with the drug. For CIBIC plus and MMSE, a positive difference indicates improvement.
Experimental Protocols
This compound: ANAVEX®2-73-AD-004 Phase 2b/3 Trial
The ANAVEX®2-73-AD-004 study was a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
-
Participants: 508 individuals with early Alzheimer's disease (mild cognitive impairment or mild dementia).[10][11]
-
Intervention: Participants were randomized to receive either oral this compound (30 mg or 50 mg) or a placebo once daily for 48 weeks.[11]
-
Primary Outcomes: The co-primary endpoints were the change from baseline to 48 weeks in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[10][11]
-
Secondary Outcome: A key secondary outcome was the change in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[10][11]
Aricept (Donepezil): Pivotal Phase 3 Trial
One of the pivotal Phase 3 trials for donepezil was a 12-week, double-blind, placebo-controlled, parallel-group study with a 3-week single-blind washout period.[12]
-
Participants: 468 outpatients with mild to moderately severe Alzheimer's disease.[12]
-
Intervention: Patients were randomized to receive a placebo, 5 mg of donepezil, or 10 mg of donepezil (5 mg/day for the first week, then 10 mg/day) once daily at bedtime.[12]
-
Primary Efficacy Measures: The primary outcomes were the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change including caregiver information (CIBIC plus).[12]
Conclusion
This compound and Aricept offer distinct approaches to managing cognitive decline in Alzheimer's disease. Aricept's well-established mechanism focuses on symptomatic improvement through the enhancement of cholinergic neurotransmission. In contrast, this compound's novel, multi-target mechanism involving S1R and muscarinic receptor agonism suggests a potential for disease modification by addressing underlying cellular pathologies. While both have demonstrated efficacy in improving or slowing the decline of cognitive and functional measures in their respective clinical trials, the absence of a head-to-head comparison necessitates careful consideration of the available data. Future research, potentially including direct comparative studies, will be crucial to fully elucidate the relative benefits of these two therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. anavex.com [anavex.com]
- 4. alzforum.org [alzforum.org]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. drugs.com [drugs.com]
- 7. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound in Early Alzheimer Disease Phase 2b/3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Alzheimer's Drugs: A Comparative Safety Analysis of Blarcamesine, Donanemab, and Lecanemab
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of three investigational drugs for Alzheimer's disease: Blarcamesine, Donanemab, and Lecanemab. The information is compiled from publicly available clinical trial data.
The landscape of Alzheimer's disease therapeutics is rapidly evolving, with several promising candidates in late-stage clinical development. While efficacy remains a primary focus, the safety and tolerability of these novel agents are of paramount importance. This guide offers a comparative analysis of the safety profiles of this compound, a small molecule sigma-1 receptor agonist, and two anti-amyloid monoclonal antibodies, Donanemab and Lecanemab.
Overview of Safety Profiles
This compound, an oral medication, has demonstrated a safety profile characterized by manageable adverse events, with the most common being dizziness and confusion. Notably, clinical trials of this compound have not reported incidences of amyloid-related imaging abnormalities (ARIA), a significant concern with anti-amyloid antibody therapies.
Donanemab and Lecanemab, both administered intravenously, have shown efficacy in reducing amyloid plaques in the brain. However, their use is associated with a risk of ARIA, which can manifest as cerebral edema (ARIA-E) or microhemorrhages and superficial siderosis (ARIA-H). The incidence of ARIA is a key differentiating factor in the safety profiles of these two antibody treatments.
Quantitative Safety Data Comparison
The following table summarizes the key safety findings from the pivotal clinical trials for each drug: ANAVEX®2-73-AD-004 for this compound, TRAILBLAZER-ALZ 2 for Donanemab, and Clarity AD for Lecanemab.
| Safety Parameter | This compound (ANAVEX®2-73-AD-004) | Donanemab (TRAILBLAZER-ALZ 2) | Lecanemab (Clarity AD) |
| Common Adverse Events | Dizziness, Confusion[1][2] | Infusion-related reactions, Nausea[3] | Infusion-related reactions, Headache[4] |
| Incidence of Dizziness | 25.2% (reduced to 9.6% with extended titration)[5] | Not reported as a primary common AE | Not reported as a primary common AE |
| Incidence of Confusion | 13%[6] | Confusional state reported with ARIA-E (3.9%-5.4%)[7] | Confusion reported with symptomatic ARIA[8] |
| Serious Adverse Events (SAEs) | 16.7% (vs. 10.1% in placebo)[6][9][10] | More serious adverse events than placebo[5] | Not specified |
| Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) | Not reported[6][11] | 24.0% - 24.4%[8][12] | 12.6%[8] |
| Symptomatic ARIA-E | N/A | 5.8% - 6.1%[7][12] | 3%[13] |
| Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) | Not reported[6][11] | 31.4%[8] | 17.3%[8] |
| Discontinuation Due to Adverse Events | Data not specified in reviewed sources | 13.1% | 6.9% |
Experimental Protocols and Methodologies
The safety data presented above were collected during rigorously designed Phase 2b/3 and Phase 3 clinical trials. The general safety assessment workflow in these trials is depicted below.
This compound (ANAVEX®2-73-AD-004)
The ANAVEX®2-73-AD-004 study was a randomized, double-blind, placebo-controlled, 48-week Phase 2b/3 trial.[6][9] Safety assessments included the recording of all adverse events (AEs), with their severity graded, physical examinations, vital sign measurements, and laboratory tests at specified intervals throughout the study. The severity of AEs such as dizziness and confusion was generally reported as mild to moderate.[1] An extended titration period was shown to significantly reduce the incidence of dizziness.[5]
Donanemab (TRAILBLAZER-ALZ 2)
The TRAILBLAZER-ALZ 2 was a Phase 3, randomized, double-blind, placebo-controlled trial. A key component of the safety protocol was the monitoring for ARIA using magnetic resonance imaging (MRI). MRI scans were scheduled at baseline and at weeks 4, 12, 24, 52, and 76, with unscheduled scans performed if a participant presented with symptoms suggestive of ARIA. The addition of a 4-week MRI scan was found to reduce the risk of symptomatic ARIA-E.
Lecanemab (Clarity AD)
The Clarity AD study was an 18-month, multicenter, double-blind, placebo-controlled, Phase 3 trial.[4] Safety monitoring was comprehensive and included the evaluation of AEs, physical and neurological examinations, vital signs, and laboratory assessments. A dedicated protocol for ARIA monitoring was implemented, involving MRI scans at baseline and prior to the 5th, 7th, and 14th infusions.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: this compound's signaling pathway via Sigma-1 receptor activation.
Caption: General workflow for safety assessment in clinical trials.
Conclusion
This compound, Donanemab, and Lecanemab represent distinct approaches to treating Alzheimer's disease, and their safety profiles reflect their different mechanisms of action. This compound's oral administration and lack of ARIA are significant differentiating features. In contrast, the anti-amyloid antibodies Donanemab and Lecanemab carry a risk of ARIA that necessitates careful monitoring. This comparative guide, based on available clinical trial data, is intended to aid researchers and drug development professionals in their understanding of the evolving safety landscape of investigational Alzheimer's therapies. As more data from ongoing and future studies become available, a more comprehensive picture of the long-term safety of these drugs will emerge.
References
- 1. evs.nci.nih.gov [evs.nci.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. anavex.com [anavex.com]
- 4. neurologylive.com [neurologylive.com]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Unintended consequences of evolution of the Common Terminology Criteria for Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified titration of donanemab reduces ARIA risk and maintains amyloid reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. Lilly’s Donanemab: US FDA's Questions Focus On Patient Selection, Dose Cessation [insights.citeline.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. rxfiles.ca [rxfiles.ca]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
Safety Operating Guide
Essential Guidelines for the Proper Disposal of Blarcamesine
For researchers, scientists, and drug development professionals handling Blarcamesine (also known as Anavex 2-73), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific federal guidelines for this compound are not available, the consensus from safety data sheets (SDS) and general chemical safety protocols points to a clear set of procedures to be followed.
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] It is crucial to manage this compound as a special waste, which should be handled by a licensed disposal company.[2] Consultation with local waste disposal authorities is recommended to ensure full compliance.[2]
General Disposal Procedures
In the absence of specific protocols for this compound, the following general steps for the disposal of research chemicals should be followed:
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the most current SDS provided by the supplier.[3] The SDS will contain a section on disposal considerations, which provides the primary guidance.
-
Avoid Environmental Release: Under no circumstances should this compound or its solutions be allowed to enter sewers or surface and ground water.[4]
-
Segregate Chemical Waste: this compound waste should be collected in a designated, properly labeled, and sealed container. Do not mix it with other incompatible waste streams.
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste from a laboratory setting must be conducted by a certified and licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical substances in accordance with environmental regulations.
-
Decontamination of Labware: Any laboratory equipment or surfaces that have come into contact with this compound should be decontaminated. A common procedure involves scrubbing with alcohol.[1] All materials used for cleaning up spills, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.[1]
Spill Response and Disposal
In the event of a spill, the following steps should be taken, with disposal of the resulting waste following the guidelines above:
-
For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, the material should be picked up mechanically.[4]
-
All contaminated materials from the cleanup should be placed in a sealed container and disposed of as hazardous waste.[1]
Summary of Handling Precautions
While not directly related to disposal, proper handling is essential to minimize waste and prevent accidental exposure. Always use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][3] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Below is a logical workflow for the decision-making process regarding the disposal of this compound.
References
Personal protective equipment for handling Blarcamesine
Essential Safety and Handling Guide for Blarcamesine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound is an agonist of the sigma non-opioid intracellular receptor 1 (σ1 receptor) and is supplied as a crystalline solid.[1] A summary of its key physical and chemical properties is provided below.
| Property | Data |
| Synonyms | AE37, AV2-73, Anavex 2-73 |
| Chemical Name | tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine |
| Molecular Formula | C₁₉H₂₃NO |
| Molecular Weight | 281.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Solubility | Soluble in ethanol (B145695) and dimethylformamide (approx. 30 mg/ml), slightly soluble in DMSO.[1] |
Personal Protective Equipment (PPE)
Given the nature of this compound as a potent pharmaceutical compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following PPE should be worn at all times when handling the compound.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required to protect against airborne particles and splashes. |
| Body Protection | A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | When handling the solid form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of the powder. All work with the solid should ideally be performed in a fume hood. |
Operational Plans: Handling and Experimental Protocols
General Handling Precautions:
-
This compound should be considered hazardous until further information is available.[1]
-
Avoid all direct contact. Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risk.
-
Ensure a safety shower and eyewash station are readily accessible.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro or in vivo studies.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., ethanol, dimethylformamide) purged with an inert gas[1]
-
Appropriate PPE (see table above)
-
Analytical balance
-
Fume hood
-
Sterile conical tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid using an analytical balance.
-
Solubilization: Transfer the weighed this compound to a sterile conical tube or vial. Add the appropriate volume of the chosen solvent (purged with inert gas) to achieve the desired concentration (e.g., for a 30 mg/ml stock in ethanol).[1]
-
Dissolution: Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term stability.
Caption: Workflow for Preparing a this compound Stock Solution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid this compound Waste: Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Containment: Collect all this compound waste in appropriate, leak-proof, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Pickup: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
